GSK481
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-benzyl-N-[(3S)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-24-18-9-5-6-10-19(18)27-13-17(21(24)26)22-20(25)16-12-15(28-23-16)11-14-7-3-2-4-8-14/h2-10,12,17H,11,13H2,1H3,(H,22,25)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOUWGGQMADIBV-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OCC(C1=O)NC(=O)C3=NOC(=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2OC[C@@H](C1=O)NC(=O)C3=NOC(=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK481: A Deep Dive into its Mechanism of Action in Necroptosis
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in the pathogenesis of various inflammatory diseases, neurodegenerative disorders, and cancer. This pathway is orchestrated by a core signaling complex involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL). GSK481 has been identified as a highly potent and selective inhibitor of RIPK1 kinase activity, positioning it as a valuable tool for dissecting the necroptosis pathway and a potential therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound in necroptosis, including its biochemical potency, cellular activity, and the experimental methodologies used for its characterization.
The Necroptosis Signaling Pathway and the Role of RIPK1
Necroptosis is a lytic and inflammatory form of programmed cell death.[1][2] It is typically initiated by death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1), when apoptosis is inhibited.[3][4] The core of the necroptosis signaling cascade involves the sequential activation of RIPK1, RIPK3, and MLKL.[5]
Upon stimulation by ligands like TNF-α, RIPK1 is recruited to the receptor complex.[6] In this complex, RIPK1 can initiate pro-survival signaling through NF-κB activation.[7] However, when apoptosis is blocked (e.g., by caspase inhibitors), RIPK1 can dissociate and form a cytosolic complex with RIPK3, known as the necrosome.[1][3] Within the necrosome, RIPK1 and RIPK3 undergo reciprocal phosphorylation, leading to the activation of RIPK3.[8] Activated RIPK3 then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane.[2][3] This ultimately leads to membrane permeabilization and cell death.[9]
The kinase activity of RIPK1 is a critical checkpoint in the decision between cell survival and necroptosis. This compound specifically targets this kinase activity, thereby preventing the downstream activation of RIPK3 and MLKL and inhibiting necroptotic cell death.
Figure 1: Necroptosis Signaling Pathway and this compound's Point of Intervention. This diagram illustrates the core signaling cascade of necroptosis, initiated by TNF-α binding to its receptor. This compound acts as a specific inhibitor of RIPK1 kinase activity, a crucial step for the formation and activation of the necrosome.
Quantitative Data on this compound Potency and Selectivity
This compound is a highly potent inhibitor of human RIPK1. Its efficacy has been quantified through various biochemical and cellular assays.
| Parameter | Value | Assay Type | Species | Reference |
| IC50 (RIPK1 Kinase) | 1.3 nM | Biochemical Assay | Human | [6] |
| IC50 (Ser166 Phosphorylation) | 2.8 nM | Cellular Assay (HEK293T) | Human (wild-type) | [6][10] |
| IC50 (Cellular Necroptosis) | 10 nM | Cellular Assay (U937 cells) | Human | [1][6] |
| IC50 (Ser166 Phosphorylation) | 18 - 110 nM | Cellular Assay (HEK293T) | Mouse (mutants) | [6] |
| Selectivity | >450-fold selective for RIPK1 | Kinase Panel Screen | Human | [10] |
Table 1: Potency and Selectivity of this compound. This table summarizes the key quantitative data for this compound, highlighting its potent inhibition of human RIPK1 in both biochemical and cellular contexts, as well as its high selectivity.
Experimental Protocols for Characterizing this compound
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound in necroptosis.
Induction of Necroptosis in Cell Culture
This protocol describes the induction of necroptosis in a human monocytic cell line, U937, a common model for studying this pathway.
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Human TNF-α (recombinant)
-
z-VAD-FMK (pan-caspase inhibitor)
-
This compound
-
DMSO (vehicle control)
Procedure:
-
Seed U937 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-treat the cells with varying concentrations of this compound or DMSO for 1-2 hours.
-
To induce necroptosis, add a combination of TNF-α (final concentration 20-100 ng/mL) and z-VAD-FMK (final concentration 20 µM).
-
Incubate the plate for 6-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability using a suitable assay (see Protocol 3.2).
Figure 2: Experimental Workflow for Necroptosis Induction. This flowchart outlines the key steps for inducing necroptosis in a cellular model and testing the inhibitory effect of this compound.
Cell Viability Assay
Cell viability can be quantified using various methods. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, is a common and sensitive method.
Materials:
-
Cells treated as described in Protocol 3.1
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Necroptosis Markers
Western blotting is used to detect the phosphorylation status of key necroptosis proteins, providing direct evidence of pathway activation and inhibition by this compound.
Materials:
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Cell lysates from treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-pRIPK1 (Ser166), anti-RIPK1, anti-pMLKL (Ser358), anti-MLKL, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
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ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using ECL substrate and an imaging system.
Co-Immunoprecipitation of the Necrosome
This technique is used to demonstrate the interaction between RIPK1 and RIPK3, a hallmark of necrosome formation, and how this is disrupted by this compound.
Materials:
-
Cell lysates from treated cells
-
Non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with inhibitors)
-
Anti-RIPK1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibodies for Western blotting: anti-RIPK3, anti-RIPK1
Procedure:
-
Lyse cells in non-denaturing lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-RIPK1 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting for the presence of RIPK3 and RIPK1.
Figure 3: Co-Immunoprecipitation Workflow for Necrosome Analysis. This diagram illustrates the sequential steps involved in co-immunoprecipitation to assess the interaction between RIPK1 and RIPK3.
Conclusion
This compound is a powerful research tool and a promising therapeutic candidate due to its potent and selective inhibition of RIPK1 kinase activity. Its mechanism of action is centered on preventing the phosphorylation events within the necrosome that are essential for the execution of necroptosis. The experimental protocols detailed in this guide provide a robust framework for investigating the role of RIPK1 in necroptosis and for evaluating the efficacy of inhibitors like this compound. Further research utilizing these methodologies will continue to unravel the complexities of necroptosis and its implications in human disease.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 2.5. Cell Viability Assay [bio-protocol.org]
- 4. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. MLKL forms disulfide bond-dependent amyloid-like polymers to induce necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. axonmedchem.com [axonmedchem.com]
GSK481: A Selective RIP1 Kinase Inhibitor for Research in Inflammatory Diseases and Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways governing inflammation, apoptosis, and necroptosis. Its central role in these processes has positioned it as a promising therapeutic target for a range of conditions, including inflammatory diseases and cancer. GSK481 is a potent and highly selective, allosteric inhibitor of RIPK1 kinase activity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.
This compound was identified through a DNA-encoded library screen and serves as a valuable research tool for investigating the physiological and pathological roles of RIPK1. It belongs to a class of benzoxazepinone inhibitors that bind to an allosteric pocket on the RIPK1 kinase domain.[1] This binding mode confers exceptional selectivity for RIPK1 over other kinases. While this compound itself possesses suboptimal pharmacokinetic properties for clinical development, it was a crucial lead compound that led to the discovery of clinical candidates such as GSK2982772 and GSK3145095.[1]
Mechanism of Action
This compound is a Type III kinase inhibitor, meaning it binds to an allosteric site on the RIPK1 kinase, distinct from the ATP-binding pocket.[1] This allosteric binding locks the kinase in an inactive conformation, preventing the autophosphorylation of RIPK1 at Serine 166, a critical step for its activation and the subsequent initiation of downstream signaling events that lead to necroptosis and inflammation.
Quantitative Data
The following tables summarize the in vitro potency and selectivity of this compound and its optimized successors, GSK2982772 and GSK3145095.
Table 1: In Vitro Potency of this compound and Successor Compounds
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Human RIPK1 | Biochemical (Fluorescence Polarization) | 1.3 | [2] |
| Human RIPK1 | U937 Cellular Necroptosis | 10 | [2] | |
| Human RIPK1 | Ser166 Phosphorylation | 2.8 | [2][3] | |
| GSK2982772 | Human RIPK1 | Biochemical (ADP-Glo) | 0.8 | Harris et al., J Med Chem 2017 |
| Human RIPK1 | U937 Cellular Necroptosis | 6.3 | Harris et al., J Med Chem 2017 | |
| GSK3145095 | Human RIPK1 | Biochemical (ADP-Glo) | 6.3 | [4] |
| Human RIPK1 | U937 Cellular Necroptosis | 6.3 | [1] |
Table 2: Kinase Selectivity of this compound
This compound has demonstrated exceptional selectivity for RIPK1. In a KINOMEscan™ profiling service against a panel of 468 kinases, this compound at a concentration of 100 nM was found to be highly selective for RIPK1.
| Kinase | % of Control @ 100 nM |
| RIPK1 | 0 |
| Other 467 kinases | >35 |
Note: The complete kinome scan data for this compound is not publicly available in a comprehensive table. The data presented is based on the description of its high selectivity in published literature.
Signaling Pathways
This compound modulates the signaling pathways downstream of RIPK1 activation, primarily the necroptosis and inflammatory pathways.
RIPK1-Mediated Signaling
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. medchemexpress.com [medchemexpress.com]
GSK481: A Potent Inhibitor of RIPK1 Ser166 Phosphorylation in Necroptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that govern inflammation and cell death. A key event in the execution of necroptosis, a form of programmed necrosis, is the autophosphorylation of RIPK1 at Serine 166 (Ser166). This phosphorylation event is a critical biomarker for RIPK1 kinase activation and the initiation of the necroptotic cascade. GSK481 is a highly potent and selective small molecule inhibitor of RIPK1 kinase activity. This technical guide provides a comprehensive overview of the role of this compound in inhibiting Ser166 phosphorylation, including quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Quantitative Data: this compound Inhibition of RIPK1 and Ser166 Phosphorylation
This compound demonstrates high potency against RIPK1 kinase activity and the subsequent phosphorylation of Ser166. The following table summarizes the key quantitative data for this compound.
| Target/Assay | Species/Cell Line | IC50 Value | Reference(s) |
| RIPK1 Kinase Activity | - | 1.3 nM | [1][2] |
| Ser166 Phosphorylation (wild-type) | Human | 2.8 nM | [1][2] |
| U937 Cellular Assay | Human | 10 nM | [1][2] |
| RIPK1 Mutants | Mouse | 18-110 nM | [1][2] |
Signaling Pathway: The Role of RIPK1 Ser166 Phosphorylation in Necroptosis
Necroptosis is a regulated cell death pathway that is initiated by various stimuli, including tumor necrosis factor-alpha (TNFα). Upon TNFα binding to its receptor (TNFR1), a signaling cascade is initiated that can lead to either cell survival or cell death. In the context of necroptosis, and when caspase-8 is inhibited, RIPK1 is recruited and activated through autophosphorylation at multiple sites, including the critical Ser166 residue. Phosphorylated RIPK1 then recruits and phosphorylates RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like (MLKL). This phosphorylation cascade leads to the oligomerization of MLKL and its translocation to the plasma membrane, ultimately causing membrane rupture and cell death. This compound exerts its inhibitory effect by binding to the kinase domain of RIPK1, thereby preventing its autophosphorylation at Ser166 and blocking the downstream signaling events that lead to necroptosis.
References
GSK481: A Technical Guide to its Role in Modulating TNF-Mediated Inflammation via RIPK1 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract
Tumor Necrosis Factor (TNF) is a pleiotropic cytokine central to the inflammatory response, orchestrating both cell survival and programmed cell death pathways, including apoptosis and necroptosis. Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical signaling node downstream of the TNF receptor 1 (TNFR1), making it a key therapeutic target for a host of inflammatory diseases. GSK481 is a highly potent and selective small-molecule inhibitor of RIPK1 kinase activity. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, summarizing its biochemical and cellular potency, outlining key experimental protocols for its evaluation, and visualizing the complex signaling pathways it modulates.
Introduction to TNF Signaling and RIPK1
TNF-α signaling is a tightly regulated process that determines cell fate.[1][2] Upon binding of TNF-α to its receptor, TNFR1, a membrane-bound signaling complex, known as Complex I, is formed. This complex, comprising TNFR1-associated death domain (TRADD), TNF receptor-associated factor 2 (TRAF2), cellular inhibitor of apoptosis proteins (cIAP1/2), and RIPK1, primarily activates the NF-κB pathway, leading to the transcription of pro-survival and pro-inflammatory genes.[3][4][5]
However, under conditions where components of Complex I are depleted or inhibited, RIPK1 can dissociate and form a cytosolic death-inducing platform known as Complex II.[1][4][6] Depending on the cellular context, Complex II can initiate two distinct forms of programmed cell death:
-
Apoptosis (Complex IIa): RIPK1 interacts with FADD and pro-caspase-8, leading to caspase-8 activation and the execution of the apoptotic cascade.[3][7]
-
Necroptosis (Complex IIb): When caspase-8 is inhibited or absent, RIPK1 kinase activity becomes dominant. Activated RIPK1 recruits and phosphorylates RIPK3, which in turn phosphorylates the mixed lineage kinase domain-like protein (MLKL).[8] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to lytic cell death, or necroptosis.[8][9] This form of cell death is highly immunogenic due to the release of damage-associated molecular patterns (DAMPs).[8]
The kinase activity of RIPK1 is therefore a critical switch point that can divert a pro-survival signal into a potent, inflammatory cell death pathway.[10] this compound was developed as a specific inhibitor of this kinase function to explore its therapeutic potential in TNF-mediated inflammatory diseases.[11][12]
Mechanism of Action of this compound
This compound is a potent, selective, and specific Type III (allosteric) inhibitor of RIPK1 kinase.[11][12][13][14] It binds to an allosteric pocket on the RIPK1 protein, distinct from the ATP-binding site, locking the kinase in an inactive conformation.[14] This inhibitory action specifically prevents the autophosphorylation of RIPK1 at key residues like Serine 166 (S166), a critical step for its catalytic activation.[5][11][13] By blocking RIPK1 kinase activity, this compound effectively prevents the downstream phosphorylation of RIPK3 and MLKL, thereby abrogating the execution of the necroptotic pathway.[8] While necroptosis is blocked, the signaling cascade can be redirected towards apoptosis, an effect observed in cellular assays where this compound treatment in the presence of TNFα leads to increased levels of apoptotic cell death.[13]
Signaling Pathway Visualizations
Quantitative Data: Potency and Cellular Activity
This compound demonstrates high potency in both biochemical and cellular assays, although its efficacy varies between species. Its inhibitory concentrations are consistently in the low nanomolar range for human RIPK1.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target/Cell Line | Species | IC50 Value | Reference(s) |
|---|---|---|---|---|
| Kinase Inhibition | Recombinant RIPK1 | Human | 1.3 nM | [13] |
| Fluorescence Polarization (FP) | Recombinant RIPK1 | Human | 10 nM | [12] |
| S166 Phosphorylation | Wild-Type RIPK1 | Human | 2.8 nM | [11][13] |
| Cellular Necroptosis | U937 Cells | Human | 10 nM | [13] |
| S166 Phosphorylation | Mutant RIPK1 | Mouse | 18 - 110 nM | [13] |
| Kinase Inhibition | Wild-Type RIPK1 | Non-primate | >100-fold less potent vs. human |[15] |
Table 2: Summary of this compound Effects on TNF-Mediated Cellular Processes
| Cellular Process | Experimental System | Effect of this compound | Reference(s) |
|---|---|---|---|
| Necroptosis | Jurkat Cells (TNFα-induced) | Abrogates RIP3 up-regulation. | [13] |
| Apoptosis | Jurkat Cells (TNFα-induced) | Increases detectable apoptosis. | [13] |
| Inflammation & Shock | In vivo models | Protects against TNF-induced lethal shock. | [11] |
| Cytokine Production | Various cell models | Reduces production of pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α). |[2][10][16] |
Key Experimental Protocols
The characterization of this compound and other RIPK1 inhibitors relies on a series of well-established in vitro assays.
In Vitro RIPK1 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant RIPK1.
-
Principle: A common method is a fluorescence polarization (FP) binding assay or a luminescence-based assay like ADP-Glo that quantifies kinase activity by measuring ATP consumption.[4][12]
-
Reagents: Recombinant human RIPK1, ATP, appropriate substrate, kinase buffer, and detection reagents.
-
Procedure (Brief): a. Serially dilute this compound in DMSO. b. In a microplate, combine recombinant RIPK1 with the this compound dilutions. c. Initiate the kinase reaction by adding ATP and substrate. d. Incubate at room temperature for a specified time (e.g., 1 hour). e. Stop the reaction and add detection reagents. f. Read the signal (fluorescence or luminescence) on a plate reader. g. Calculate IC50 values by plotting the percent inhibition against the log concentration of this compound.
Cellular Necroptosis Assay
This assay measures the ability of this compound to protect cells from TNF-induced necroptosis. Human cell lines like U937 (monocytic) or HT-29 (colorectal adenocarcinoma) are commonly used.[13][14][17]
-
Principle: To specifically induce necroptosis, cells are co-treated with TNF-α, a SMAC mimetic (e.g., birinapant, to degrade cIAPs and promote Complex II formation), and a pan-caspase inhibitor (e.g., zVAD-fmk or Q-VD-OPh, to block the apoptotic pathway).[14][17] Cell viability is then measured.
-
Reagents: U937 or HT-29 cells, cell culture medium, this compound, TNF-α, SMAC mimetic, zVAD-fmk, and a cell viability reagent (e.g., CellTiter-Glo for ATP measurement or an LDH release assay kit).
-
Procedure (Brief): a. Seed cells in a 96-well plate and allow them to adhere/stabilize. b. Pre-treat the cells with serial dilutions of this compound for 1-2 hours. c. Add the necroptosis-inducing cocktail (TNF-α + SMAC mimetic + zVAD-fmk) to the wells. d. Incubate for 12-24 hours. e. Add the cell viability reagent (e.g., CellTiter-Glo) and measure the signal (luminescence). f. Normalize data to untreated controls and calculate IC50 values.
Western Blot for RIPK1 Phosphorylation
This method provides direct evidence of target engagement within the cell by detecting the inhibition of RIPK1 autophosphorylation.
-
Principle: Following treatment with a necroptotic stimulus in the presence or absence of this compound, cell lysates are analyzed by SDS-PAGE and Western blot using an antibody specific for phosphorylated RIPK1 (pS166).
-
Reagents: Cell line (e.g., U937), this compound, necroptotic stimulus, lysis buffer, protease/phosphatase inhibitors, primary antibody (anti-pS166-RIPK1), secondary antibody, and ECL substrate.
-
Procedure (Brief): a. Treat cells with this compound followed by the necroptotic stimulus as described above. b. Lyse the cells and quantify total protein concentration. c. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with the anti-pS166-RIPK1 antibody, followed by an HRP-conjugated secondary antibody. e. Visualize bands using an ECL substrate and imaging system. A decrease in the pS166 signal indicates successful inhibition by this compound.
Experimental Workflow Visualization
Limitations and Further Considerations
While this compound is a powerful research tool, certain properties limit its clinical development. It has been reported to have high lipophilicity and suboptimal pharmacokinetic properties, making it less suitable for in vivo studies in rodent models.[4][12] This has led to the development of optimized next-generation inhibitors, such as GSK2982772, which possess improved drug-like properties.[4][12][14]
Furthermore, a key characteristic of this compound and other inhibitors from the benzoxazepinone class is their species selectivity. They are highly potent against primate (human, cynomolgus monkey) RIPK1 but are significantly less effective against non-primate versions, including mouse RIPK1.[15][18] This presents a challenge for preclinical evaluation in standard rodent disease models, often requiring the use of humanized cell lines or more complex animal models.
Conclusion
This compound is a foundational tool compound that has been instrumental in elucidating the role of RIPK1 kinase activity in TNF-mediated inflammation and necroptosis. Its high potency and selectivity for human RIPK1 make it an excellent in vitro probe for dissecting signaling pathways and validating RIPK1 as a therapeutic target. The quantitative data clearly establish its ability to inhibit RIPK1 in the low nanomolar range, translating to effective blockade of cellular necroptosis and a reduction in inflammatory signaling. While its pharmacokinetic limitations have precluded its own clinical advancement, the insights gained from this compound have paved the way for the development of clinical-grade RIPK1 inhibitors for the treatment of inflammatory diseases such as rheumatoid arthritis, psoriasis, and ulcerative colitis.[2][14]
References
- 1. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
- 2. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor GSK2982772 in patients with moderate to severe rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scientificarchives.com [scientificarchives.com]
- 9. Tumor necrosis factor is a necroptosis-associated alarmin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. axonmedchem.com [axonmedchem.com]
- 12. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. frontiersin.org [frontiersin.org]
- 17. The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apexbt.com [apexbt.com]
The Discovery of GSK481: A Technical Guide to a DNA-Encoded Library Success Story
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery of GSK481, a potent and selective inhibitor of Receptor Interacting Protein Kinase 1 (RIPK1). The identification of this compound from GlaxoSmithKline's (GSK) DNA-encoded libraries (DEL) represents a significant advancement in the application of this technology for hit identification and lead generation. This document provides a comprehensive overview of the discovery process, including the underlying biology of RIPK1, the quantitative data supporting the inhibitor's potency and selectivity, and the experimental methodologies employed.
Introduction: The Emergence of RIPK1 as a Therapeutic Target
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical signaling node that regulates cellular pathways involved in inflammation and cell death, including apoptosis and necroptosis.[1][2] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory diseases, such as psoriasis, rheumatoid arthritis, and ulcerative colitis, making it a compelling target for therapeutic intervention.[3] The discovery of small molecule inhibitors of RIPK1 kinase activity, therefore, holds the potential for novel anti-inflammatory therapies.[3]
This compound emerged from a screening campaign of GSK's extensive DNA-encoded libraries, identifying a novel benzoxazepinone scaffold with high potency and selectivity for RIPK1.[3][4] This discovery highlighted the power of DEL technology to explore vast chemical space and identify unique chemical matter for challenging drug targets.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its precursor from the DNA-encoded library screening.
Table 1: Biochemical Potency of this compound
| Compound | Assay | Target | IC50 (nM) | Reference |
| GSK'481 | Fluorescence Polarization (FP) | Human RIPK1 | 10 | [5] |
| GSK'481 | Inhibition of Ser166 phosphorylation | Wild-type human RIPK1 | 2.8 | [5][6] |
| GSK'481 | Kinase Assay | Human RIPK1 | 1.3 | [6] |
Table 2: Cellular Activity of this compound
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| GSK'481 | U937 | Cellular Assay | 10 | [6] |
Table 3: Selectivity Profile of the Benzoxazepinone Scaffold
| Compound Series | Assessment | Outcome | Reference |
| Benzoxazepinone | Kinase Panel Screen | Complete monokinase selectivity for RIPK1 | [4] |
| Benzoxazepinone | Species Selectivity | Potent against primate RIPK1, >100-fold less potent against non-primate RIPK1 | [4][7] |
Signaling Pathways and Experimental Workflows
Visualizations of the key biological pathways and experimental processes provide a clear understanding of the context and methodology of this compound's discovery.
Caption: RIPK1 signaling pathway leading to inflammation and necroptosis.
Caption: Workflow for the discovery of this compound using DNA-encoded libraries.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the discovery and characterization of this compound. It is important to note that while the general procedures are outlined in published literature, some specific details of GSK's proprietary processes may not be fully disclosed.
DNA-Encoded Library Synthesis (Split-and-Pool Method)
The DNA-encoded library that led to the discovery of this compound was synthesized using a split-and-pool strategy, a cornerstone of DEL technology. This method allows for the creation of vast numbers of unique small molecules, each covalently linked to a distinct DNA barcode that records its synthetic history.
Principle: The library is built in cycles. In each cycle, a common scaffold is divided into multiple portions. Each portion is reacted with a unique chemical building block. Subsequently, a unique DNA oligonucleotide (tag) corresponding to that specific building block is enzymatically ligated to the growing DNA barcode. All portions are then pooled together, mixed, and re-split for the next cycle of chemical reaction and DNA tagging.
General Protocol Outline:
-
Scaffold Preparation: A DNA headpiece, a pre-synthesized oligonucleotide with a linker for chemical synthesis, is prepared.
-
Cycle 1: Splitting and Building Block Addition: The DNA headpiece solution is split into a number of reaction vessels corresponding to the number of first-cycle building blocks. A different building block is added to each vessel and reacted with the linker on the DNA headpiece.
-
Cycle 1: DNA Tagging: Following the chemical reaction, a unique DNA tag for each building block is added to its respective vessel and ligated to the DNA headpiece using a DNA ligase.
-
Pooling: All reaction mixtures are pooled into a single vessel and mixed thoroughly.
-
Subsequent Cycles: The pooled library is then split again for the second cycle of building block addition and DNA tagging, and this process is repeated for the desired number of cycles. The library that identified GSK's benzoxazepinone hit was constructed over three cycles.
-
Purification: After each chemical step, purification is typically performed to remove excess reagents.
DNA-Encoded Library Screening Against RIPK1
The screening process aims to identify members of the DEL that bind to the target protein, in this case, RIPK1.
Principle: Affinity selection is used to isolate the target-binding molecules from the vast library pool. The protein target is immobilized, and the DEL is incubated with it. Non-binding molecules are washed away, and the bound molecules are then eluted. The DNA tags of the eluted molecules are amplified by PCR and identified by next-generation sequencing.
General Protocol Outline:
-
Target Immobilization: Recombinant human RIPK1 protein is immobilized on a solid support, such as magnetic beads.
-
Affinity Selection:
-
The pooled DNA-encoded library is incubated with the immobilized RIPK1 in a suitable binding buffer.
-
A series of stringent washes are performed to remove non-specifically bound library members.
-
-
Elution: The specifically bound library members are eluted from the immobilized target, often by heat denaturation of the protein.
-
PCR Amplification: The DNA tags from the eluted fraction are amplified using the Polymerase Chain Reaction (PCR).
-
Next-Generation Sequencing (NGS): The amplified DNA is sequenced to identify the unique barcodes of the binding molecules.
-
Data Analysis: The sequencing data is analyzed to identify the chemical building blocks that are enriched in the binding population compared to control experiments. This information reveals the structures of the hit compounds.
Fluorescence Polarization (FP) Binding Assay
This assay was used to confirm the binding of the resynthesized "off-DNA" hit compounds to RIPK1 and to determine their binding affinity.
Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled ligand (probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a large protein like RIPK1, its tumbling slows down, leading to an increase in fluorescence polarization. Unlabeled compounds can then be tested for their ability to compete with the fluorescent probe for binding to the target, which will result in a decrease in polarization.
General Protocol Outline:
-
Reagents:
-
Recombinant human RIPK1 protein.
-
A fluorescently labeled probe that binds to RIPK1.
-
Test compounds (e.g., resynthesized GSK'481) at various concentrations.
-
Assay buffer (e.g., HEPES-based buffer with additives to prevent non-specific binding).
-
-
Assay Procedure:
-
In a microplate, the RIPK1 protein and the fluorescent probe are incubated to allow binding to reach equilibrium.
-
The test compound is then added at a range of concentrations.
-
The plate is incubated to allow for competition to occur.
-
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
Data Analysis: The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent probe, is calculated by plotting the change in polarization against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
U937 Cellular Necroptosis Assay
This cell-based assay was used to evaluate the ability of this compound to inhibit RIPK1-mediated necroptosis in a cellular context.
Principle: The human monocytic cell line U937 can be induced to undergo necroptosis by treatment with a combination of Tumor Necrosis Factor-alpha (TNFα), a Smac mimetic, and a pan-caspase inhibitor (to block apoptosis and channel the cell death pathway towards necroptosis). The ability of a compound to prevent this cell death is a measure of its cellular RIPK1 inhibitory activity.
General Protocol Outline:
-
Cell Culture: U937 cells are cultured in appropriate media and conditions.
-
Assay Setup:
-
Cells are seeded into a multi-well plate.
-
Cells are pre-incubated with various concentrations of the test compound (e.g., this compound).
-
-
Induction of Necroptosis: Necroptosis is induced by adding a combination of TNFα, a Smac mimetic, and a pan-caspase inhibitor (e.g., z-VAD-fmk) to the cell culture medium.
-
Incubation: The cells are incubated for a defined period to allow for necroptosis to occur.
-
Cell Viability Measurement: Cell viability is assessed using a suitable method, such as a commercially available ATP-based assay (e.g., CellTiter-Glo®) or by measuring the release of lactate dehydrogenase (LDH).
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits necroptosis by 50%, is determined by plotting cell viability against the logarithm of the compound concentration.
Conclusion
The discovery of this compound is a testament to the power of DNA-encoded library technology in modern drug discovery. By enabling the screening of billions of compounds in a single experiment, DEL technology facilitated the identification of a novel, potent, and highly selective inhibitor of RIPK1. The benzoxazepinone scaffold discovered through this process provided a promising starting point for lead optimization, ultimately leading to the development of clinical candidates for the treatment of inflammatory diseases. This technical guide provides a comprehensive overview of the key data, pathways, and experimental methodologies that underpinned this successful drug discovery effort, offering valuable insights for researchers in the field.
References
- 1. dna encoded library chemical libraries & drug discovery [vipergen.com]
- 2. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Split and pool synthesis - Wikipedia [en.wikipedia.org]
- 7. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
GSK481's Impact on Receptor-Interacting Protein Kinase 1 (RIPK1) Signaling: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a central node in cellular signaling, governing inflammation, survival, and programmed cell death pathways.[1][2] As a multifaceted protein, RIPK1 possesses both kinase-dependent and kinase-independent (scaffolding) functions.[1][3] Its role as a molecular switch is particularly evident in the context of tumor necrosis factor receptor 1 (TNFR1) signaling, where it dictates the cellular outcome between NF-κB-mediated survival and two distinct cell death pathways: apoptosis and necroptosis.[4][5] Dysregulation of RIPK1 activity is implicated in a wide range of human inflammatory and neurodegenerative diseases, making it a prominent therapeutic target.[6][7]
GSK481 is a highly potent and selective, small-molecule inhibitor of RIPK1 kinase activity.[8][9] It functions as a Type III allosteric inhibitor, binding to a lipophilic pocket at the back of the ATP-binding site, which confers an excellent kinase selectivity profile.[10] This guide provides an in-depth technical overview of this compound, its quantitative impact on RIPK1 signaling, the experimental protocols used for its characterization, and visual representations of the underlying molecular pathways.
Quantitative Data: Potency and Selectivity of this compound
The inhibitory activity of this compound has been quantified across various biochemical and cellular assays. The data highlights its high potency against human RIPK1 and its effectiveness in cell-based systems. A notable characteristic of this compound is its significantly reduced potency against non-primate RIPK1, a key consideration for preclinical model selection.[10][11]
| Assay Type | Target/System | Parameter | Value (nM) | Reference(s) |
| Biochemical Kinase Assay | Recombinant RIPK1 | IC50 | 1.3 | [8] |
| Cellular Phosphorylation Assay | Wild-Type Human RIPK1 (in HEK293T cells) | IC50 (S166 phos.) | 2.8 | [8][9] |
| Cellular Viability/Function Assay | Human U937 cells | IC50 | 10 | [8][12] |
| Human Whole Blood Assay | TNFα/zVAD/SMAC-induced necroptosis | IC50 (MIP-1β inhibition) | 5 | [10] |
| Monkey Whole Blood Assay | TNFα/zVAD/SMAC-induced necroptosis | IC50 (MIP-1β inhibition) | 16 | [10] |
| Cellular Phosphorylation Assay | Mouse RIPK1 Mutants | IC50 (S166 phos.) | 18 - 110 | [8] |
Signaling Pathways and Mechanism of Action
Upon TNF-α binding to its receptor (TNFR1), RIPK1 is recruited to form the membrane-bound Complex I.[13][14] In this complex, RIPK1 acts primarily as a scaffold, undergoing ubiquitination which leads to the activation of NF-κB and MAPK pathways, promoting cell survival and inflammation.[14][15]
However, under conditions where components of Complex I are inhibited or when caspase-8 activity is blocked, RIPK1 can dissociate and participate in the formation of cytosolic, death-inducing complexes.[4][14] The kinase activity of RIPK1 is essential for these cell death pathways.[7]
-
RIPK1-Dependent Apoptosis (Complex IIa): RIPK1, FADD, and pro-caspase-8 form Complex IIa, leading to caspase-8 activation and apoptosis.[4]
-
Necroptosis (Complex IIb or "Necrosome"): When caspase-8 is inhibited, RIPK1 kinase activity leads to its autophosphorylation (e.g., at Ser166) and the recruitment of RIPK3 via their RHIM domains.[4][5] This forms the necrosome, where RIPK1 and RIPK3 phosphorylate each other, leading to the activation of the downstream effector, Mixed Lineage Kinase Domain-Like (MLKL).[13][14] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture and necroptotic cell death.[5]
This compound exerts its effect by specifically inhibiting the kinase function of RIPK1. This prevents the autophosphorylation of RIPK1, thereby blocking the formation and activation of the necrosome and subsequent necroptosis.[8][11] It also abrogates the signaling cascade leading to RIPK1-dependent apoptosis.
Caption: RIPK1 signaling pathways downstream of TNFR1 and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of results. Below are representative protocols for assays used to characterize this compound.
This assay quantifies the ability of an inhibitor to block RIPK1 kinase activity within a cellular context by measuring the phosphorylation of a key activation site, Serine 166.
-
Cell Line: Human Embryonic Kidney (HEK293T) cells.
-
Reagents:
-
Expression plasmid for wild-type human RIPK1.
-
Transfection reagent (e.g., Lipofectamine).
-
Opti-MEM reduced-serum medium.
-
Complete growth medium (DMEM, 10% FBS, 1% Pen-Strep).
-
This compound stock solution in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibodies: Rabbit anti-pS166-RIPK1, Mouse anti-total-RIPK1, loading control antibody (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Methodology:
-
Transfection: Seed HEK293T cells in 6-well plates. Transfect cells with the human RIPK1 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow cells to express the protein for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the medium from the transfected cells and add the medium containing this compound or vehicle (DMSO). Incubate for 1-2 hours at 37°C.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blotting: Normalize protein amounts for all samples. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate with primary antibodies (anti-pS166-RIPK1 and anti-total-RIPK1) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity and calculate the ratio of pS166-RIPK1 to total RIPK1. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
This ex vivo assay measures the functional consequence of RIPK1 inhibition by quantifying the suppression of inflammatory cytokine release following necroptosis induction in a physiologically relevant matrix.[10]
-
Sample: Freshly drawn human whole blood collected in sodium heparin tubes.
-
Reagents:
-
This compound stock solution in DMSO.
-
RPMI 1640 medium.
-
Human TNF-α.
-
Pan-caspase inhibitor (e.g., z-VAD-fmk or QVD-Oph).
-
SMAC mimetic (e.g., RMT 5265).
-
ELISA kit for a relevant cytokine/chemokine (e.g., MIP-1β).
-
-
Methodology:
-
Compound Pre-incubation: Dispense whole blood into a 96-well plate. Add serial dilutions of this compound or vehicle control (DMSO) to the wells and pre-incubate for 30-60 minutes at 37°C.
-
Necroptosis Induction: Prepare an induction cocktail containing TNF-α, a pan-caspase inhibitor, and a SMAC mimetic in RPMI medium. Add this cocktail to the wells to initiate necroptosis.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Plasma Collection: Centrifuge the plate to pellet the blood cells. Carefully collect the supernatant (plasma).
-
Cytokine Quantification: Measure the concentration of the chosen cytokine (e.g., MIP-1β) in the plasma samples using a commercial ELISA kit, following the manufacturer's instructions.
-
Analysis: Subtract background cytokine levels from unstimulated controls. Plot the percentage of inhibition of cytokine release against the this compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
Caption: A stepwise workflow for determining the IC50 of this compound on RIPK1 phosphorylation.
References
- 1. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viral Suppression of RIPK1-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 4. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The death-inducing activity of RIPK1 is regulated by the pH environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
- 13. researchgate.net [researchgate.net]
- 14. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
GSK481: A Technical Guide to its Function in Programmed Cell Death Pathways
Abstract
GSK481 is a highly potent, selective, and specific small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] The kinase activity of RIPK1 is a critical signaling node that governs cellular fate, particularly in the context of inflammation and programmed cell death. This compound functions primarily by inhibiting the necroptotic pathway, a form of regulated necrosis, without significantly affecting apoptotic signaling. This document provides an in-depth technical overview of this compound's mechanism of action, quantitative efficacy, relevant experimental protocols, and its application as a research tool for professionals in drug development and life sciences.
Introduction to Programmed Cell Death and the Role of RIPK1
Programmed cell death is an essential physiological process for tissue homeostasis and the elimination of damaged or infected cells. The two most extensively studied pathways are apoptosis and necroptosis. While apoptosis is a non-inflammatory, caspase-dependent process, necroptosis is a pro-inflammatory form of regulated cell death that is activated when apoptosis is inhibited.[2]
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a central regulator in determining whether a cell survives or undergoes programmed death.[3] Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 can initiate pro-survival signals through the NF-κB pathway or, under different cellular conditions, trigger either apoptosis or necroptosis.[3][4] The kinase activity of RIPK1 is indispensable for the induction of necroptosis, making it a key therapeutic target for diseases driven by inflammatory cell death.[3][5]
Molecular Mechanism of Action of this compound
Target Profile and Selectivity
This compound is a Receptor Interacting Protein Kinase 1 (RIPK1) inhibitor.[6][7] It demonstrates remarkable selectivity for RIPK1 over a broad panel of other kinases, making it a precise tool for studying RIPK1-mediated signaling pathways.[8][9] A notable characteristic of this compound is its species-specific potency; it is highly effective against human and cynomolgus monkey RIPK1 but is over 100-fold less potent against RIPK1 from non-primate species such as mice.[6][10]
Inhibition of the Necroptosis Pathway
This compound exerts its function by directly inhibiting the kinase activity of RIPK1.[1] This inhibition prevents the autophosphorylation of RIPK1 at Serine 166 (S166), a critical step for the downstream propagation of the necroptotic signal.[1][8]
The canonical TNFα-induced necroptosis pathway proceeds as follows:
-
Complex I Formation: TNFα binding to its receptor (TNFR1) recruits RIPK1 and other proteins to form a membrane-bound, pro-survival complex (Complex I). Here, RIPK1 is ubiquitinated, leading to the activation of the NF-κB pathway.[4]
-
Switch to Death Signaling: When pro-survival signaling is perturbed, RIPK1 is deubiquitinated and dissociates from the membrane to form a cytosolic death-inducing complex.[3][4]
-
Necrosome Formation (Complex IIb): In circumstances where caspase-8 is inhibited, RIPK1 interacts with RIPK3 through their respective RIP Homotypic Interaction Motifs (RHIMs) to form an amyloid-like complex known as the necrosome.[4][11]
-
Execution of Necroptosis: The formation of the necrosome leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL) by RIPK3.[10] Activated MLKL oligomerizes and translocates to the plasma membrane, forming pores that cause membrane rupture, release of cellular contents, and inflammatory cell death.[2]
This compound intervenes at the crucial initial step of RIPK1 kinase activation, thereby preventing necrosome formation and all subsequent downstream events leading to cell death.
Quantitative Efficacy Data
The potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 3.1: Biochemical Potency of this compound
| Target | Assay Type | Value | Reference |
|---|---|---|---|
| RIP1 Kinase | IC50 | 1.3 nM | [1] |
| Wild-Type Human RIP1 | IC50 (S166 Phosphorylation Inhibition) | 2.8 nM | [1][8] |
| Mouse RIP1 Mutants | IC50 (S166 Phosphorylation Inhibition) | 18 - 110 nM |[1] |
Table 3.2: Cellular Potency of this compound
| Cell Line | Assay Type | Value | Reference |
|---|---|---|---|
| U937 (Human Monocytic) | Necroptosis Inhibition | IC50 = 10 nM | [1][9] |
| Jurkat (Human T-cell) | Necroptosis Inhibition (300 nM) | Abrogates RIP3 up-regulation |[1] |
Table 3.3: Species Selectivity of this compound
| Species | Relative Potency | Note | Reference |
|---|---|---|---|
| Human / Cynomolgus Monkey | High | Equivalent Potency | [6] |
| Non-primate (e.g., mouse) | >100-fold less potent | A critical consideration for in vivo study design. |[6] |
Experimental Protocols and Methodologies
The following protocols are generalized methodologies for assessing the function and efficacy of this compound in a laboratory setting.
In Vitro Necroptosis Induction Assay
This assay measures the ability of this compound to protect cells from TNFα-induced necroptosis.
-
Objective: To determine the IC50 of this compound for necroptosis inhibition in a human cell line.
-
Materials:
-
Human U937 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Recombinant Human TNFα
-
z-VAD-FMK (pan-caspase inhibitor)
-
This compound (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
-
Methodology:
-
Cell Seeding: Seed U937 cells in a 96-well plate at a density of 5 x 104 cells/well.
-
Compound Treatment: Prepare serial dilutions of this compound. Pre-treat the cells by adding the compound dilutions to the wells. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for 1-2 hours at 37°C, 5% CO2.
-
Necroptosis Induction: Add TNFα (final concentration ~20 ng/mL) and z-VAD-FMK (final concentration ~20 µM) to all wells except the untreated controls.
-
Final Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Viability Measurement: Equilibrate the plate to room temperature and measure cell viability according to the manufacturer's protocol for the chosen reagent.
-
Data Analysis: Normalize the data to the vehicle control (0% inhibition) and untreated cells (100% inhibition). Calculate the IC50 value using a non-linear regression curve fit.
-
Western Blot for RIPK1 S166 Phosphorylation
-
Objective: To provide direct evidence that this compound inhibits RIPK1 kinase activity in a cellular context.
-
Methodology:
-
Treat cells in a 6-well plate with this compound or vehicle for 1-2 hours.
-
Stimulate with TNFα + z-VAD-FMK for a short period (e.g., 4-6 hours) to induce RIPK1 phosphorylation.
-
Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-RIPK1 (Ser166) and total RIPK1. A loading control antibody (e.g., GAPDH or β-actin) is mandatory.
-
Incubate with appropriate secondary antibodies and visualize bands using chemiluminescence. A reduction in the p-RIPK1/Total-RIPK1 ratio in this compound-treated samples indicates target engagement.
-
Preparation for In Vivo Administration
For studies in appropriate animal models (e.g., humanized RIPK1 mice or primates), a suitable formulation is required.
-
Suspension Protocol (2.5 mg/mL):
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.[1]
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly.[1]
-
Add 50 µL of Tween-80 and mix again.[1]
-
Add 450 µL of saline to bring the final volume to 1 mL.[1]
-
This suspended solution is suitable for oral or intraperitoneal administration.[1]
-
Conclusion
This compound is a powerful and highly specific chemical probe for interrogating the function of RIPK1 kinase. Its primary mechanism is the direct inhibition of RIPK1 kinase activity, which effectively blocks the execution of the necroptotic programmed cell death pathway. The quantitative data underscores its high potency in human cellular systems. However, its significant species selectivity is a critical factor that must be considered in the design of preclinical studies. For researchers and drug developers, this compound serves as an invaluable tool for exploring the pathophysiology of diseases where necroptosis is a known driver, such as in certain inflammatory and neurodegenerative conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The resurrection of RIP kinase 1 as an early cell death checkpoint regulator—a potential target for therapy in the necroptosis era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | RIP kinase 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 8. axonmedchem.com [axonmedchem.com]
- 9. apexbt.com [apexbt.com]
- 10. scientificarchives.com [scientificarchives.com]
- 11. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
A Technical Guide to the Preclinical Evaluation of GSK481, a First-in-Class RIPK1 Kinase Inhibitor for Inflammatory Diseases
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical node in the regulation of inflammation and programmed cell death, making it a compelling target for therapeutic intervention in a host of inflammatory diseases. The discovery of GSK481, a potent and selective benzoxazepinone inhibitor of RIPK1, marked a significant step forward in targeting this pathway. This technical guide provides an in-depth overview of the preliminary studies on this compound, detailing its mechanism of action, preclinical data in inflammatory models, and the experimental methodologies used for its evaluation. It also covers the subsequent optimization that led to the clinical candidate GSK2982772, offering a comprehensive resource for professionals in the field of drug development.
Introduction to this compound and RIPK1 Inhibition
This compound is a highly potent and selective inhibitor of RIPK1 kinase, identified through a DNA-encoded library screen.[1] RIPK1 is a serine/threonine kinase that functions as a key molecular switch, regulating cellular fate in response to stimuli such as Tumor Necrosis Factor-alpha (TNF-α). Depending on the cellular context and post-translational modifications, RIPK1 can initiate pro-survival and pro-inflammatory signaling through the NF-κB pathway or trigger programmed cell death pathways, including apoptosis and a regulated form of necrosis known as necroptosis.
The kinase activity of RIPK1 is essential for the induction of necroptosis and plays a significant role in inflammation.[1] Dysregulation of this pathway is implicated in numerous immune-mediated inflammatory diseases. By specifically inhibiting the kinase function of RIPK1, this compound and its successors aim to block these pathological processes without interfering with the kinase-independent scaffolding functions of RIPK1 that can be important for cell survival.
Mechanism of Action: The RIPK1 Signaling Pathway
Upon binding of TNF-α to its receptor, TNFR1, a signaling cascade is initiated that leads to the recruitment of RIPK1 to form Complex I. In this complex, RIPK1 acts as a scaffold, leading to the activation of NF-κB and MAPK pathways, which promote the expression of pro-inflammatory cytokines and cell survival genes.
However, under conditions where components of Complex I are deubiquitinated or when caspase-8 activity is inhibited, RIPK1 can dissociate and form a secondary cytosolic complex, known as the necrosome (or Complex IIb), with RIPK3. This interaction, driven by their respective RIP homotypic interaction motifs (RHIMs), leads to the phosphorylation and activation of RIPK3. Activated RIPK3 then phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), causing it to oligomerize and translocate to the plasma membrane, where it disrupts membrane integrity, leading to necroptotic cell death and the release of damage-associated molecular patterns (DAMPs) that further amplify inflammation.
This compound acts by binding to and inhibiting the kinase domain of RIPK1, thereby preventing the auto-phosphorylation required for its full activation and the subsequent recruitment and activation of RIPK3. This directly blocks the execution of necroptosis and downstream inflammatory consequences.
Preclinical Data and Efficacy
While this compound was a groundbreaking discovery, it exhibited high lipophilicity and suboptimal pharmacokinetic properties, which prompted its rapid optimization to the clinical candidate, GSK2982772.[2] Therefore, much of the detailed public data pertains to this compound and its direct successor.
Data Presentation: In Vitro Potency
The following table summarizes the inhibitory potency of this compound and its optimized successor, GSK2982772. The data highlights the high potency against human RIPK1 and the species-specific differences, a crucial consideration for designing preclinical animal studies.
| Compound | Target / Assay | Species | IC₅₀ Value | Reference |
| This compound | RIP1 Kinase | Human | 1.3 nM | [3] |
| RIP1 S166 Phosphorylation | Human | 2.8 nM | [2][3][4] | |
| U937 Cellular Necroptosis | Human | 10 nM | [3][5] | |
| GSK2982772 | RIP1 Kinase (FP Assay) | Human | 16 nM | [1][6][7] |
| RIP1 Kinase (FP Assay) | Monkey | 20 nM | [1][7] | |
| RIP1 Kinase (FP Assay) | Mouse | 2.5 µM | [7] | |
| RIP1 Kinase (FP Assay) | Rat | 2.0 µM | [7] | |
| U937 Cellular Necroptosis | Human | 6.3 nM | [6] |
In Vivo and Ex Vivo Models
GSK's RIPK1 inhibitors have been evaluated in several preclinical models of inflammation.
-
Human Ulcerative Colitis (UC) Explants: In tissues taken from patients with UC, GSK2982772 was shown to reduce the spontaneous, pathological production of pro-inflammatory cytokines like IL-1β and IL-6 in a concentration-dependent manner.[1] This model provides a direct link to human disease pathology.
-
Mouse TNF-Induced Systemic Inflammation: In a mouse model where TNF-α injection causes a systemic inflammatory response and hypothermia, oral administration of GSK2982772 provided significant protection. At doses of 3, 10, and 50 mg/kg, the inhibitor showed 68%, 80%, and 87% protection from temperature loss, respectively, demonstrating in vivo target engagement and efficacy.[1][7]
Experimental Protocols
Detailed, step-by-step protocols are proprietary; however, based on published literature, the general methodologies for key experiments can be outlined.
In Vitro RIPK1 Kinase Inhibition Assay (e.g., ADP-Glo™)
This biochemical assay quantifies the enzymatic activity of purified RIPK1.
-
Reagents: Recombinant human RIPK1 enzyme, kinase buffer, ATP, substrate peptide, and the inhibitor compound (this compound).
-
Procedure:
-
The RIPK1 enzyme is pre-incubated with serially diluted concentrations of this compound in a microplate well.
-
The kinase reaction is initiated by adding a solution containing ATP and a suitable peptide substrate.
-
The reaction is allowed to proceed for a set time (e.g., 5 hours) at a controlled temperature.[6]
-
The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a luminescence-based detection system like ADP-Glo™.
-
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC₅₀ value is calculated using a non-linear regression model.
Cellular Necroptosis Assay
This cell-based assay measures the ability of an inhibitor to protect cells from TNF-induced necroptosis.
-
Cell Line: Human monocytic U937 cells or murine L929 fibrosarcoma cells are commonly used.[6][8]
-
Procedure:
-
Cells are seeded in microplates and pre-treated with various concentrations of this compound.
-
To induce necroptosis, cells are co-stimulated with TNF-α and a pan-caspase inhibitor (e.g., QVD-OPh or zVAD-fmk). The caspase inhibitor is necessary to block the alternative apoptotic pathway, shunting the signaling towards necroptosis.[6][9]
-
The cells are incubated for a defined period (e.g., 24 hours).[6]
-
Cell viability is assessed using a method like the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels.
-
-
Data Analysis: A dose-response curve is generated to determine the IC₅₀ of the compound for inhibiting necroptosis.
Human Ulcerative Colitis Explant Model
This model uses patient-derived tissue to assess the effect of a compound on disease-relevant pathophysiology.[10][11]
-
Tissue Acquisition: Fresh mucosal biopsies are collected from inflamed regions of the colon of UC patients during endoscopy.[12]
-
Explant Culture:
-
Treatment: Explants are treated with the test compound (e.g., GSK2982772) or a vehicle control.
-
Endpoint Analysis:
-
After the incubation period, the culture supernatant is collected.
-
The concentrations of a panel of cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using a multiplex ELISA platform.[11]
-
-
Data Analysis: Cytokine levels from treated explants are compared to vehicle-treated controls to determine the inhibitory effect of the compound.
Conclusion
The preliminary studies on this compound were instrumental in validating RIPK1 kinase as a druggable target for inflammatory diseases. Although this compound itself did not proceed to clinical trials due to suboptimal physicochemical properties, it served as a highly potent chemical probe and the foundational lead structure for a successful optimization campaign. This effort culminated in the development of GSK2982772, a clinical-stage molecule that has demonstrated target engagement and a favorable safety profile in early human studies. The methodologies and models used to characterize this compound and its successors have established a clear preclinical-to-clinical translational path for RIPK1 inhibitors, paving the way for a novel class of anti-inflammatory therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reproducing the human mucosal environment ex vivo: Inflammatory Bowel Disease as a paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reprocell.com [reprocell.com]
- 12. Association Between Ex Vivo Human Ulcerative Colitis Explant Protein Secretion Profiles and Disease Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of cytokine release from colonic explants by bacterial antigens in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GSK481 in Regulating Cytokine Production: A Technical Guide
Abstract
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, making it a promising therapeutic target for a range of inflammatory diseases. GSK481 is a highly potent and selective small-molecule inhibitor of RIPK1 kinase activity. This technical guide provides an in-depth overview of the mechanism by which this compound regulates the production of inflammatory cytokines. We will detail the underlying signaling pathways, present quantitative data on the inhibitor's potency, and provide standardized experimental protocols for researchers and drug development professionals.
Introduction to RIPK1 in Inflammation and Cytokine Signaling
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a key intracellular signaling node that controls cellular responses to stimuli such as Tumor Necrosis Factor-alpha (TNF-α).[1] RIPK1 possesses both kinase and scaffold functions, allowing it to mediate divergent cellular outcomes, including cell survival, apoptosis, and a pro-inflammatory form of regulated necrosis known as necroptosis.[1][2]
-
Scaffold Function: In the canonical TNF-α signaling pathway, RIPK1 is recruited to the TNFR1 receptor complex (Complex I), where it becomes ubiquitinated. This ubiquitinated RIPK1 acts as a scaffold to recruit downstream kinases, leading to the activation of the NF-κB and MAPK pathways.[3][4] These pathways are crucial for the transcription of genes encoding pro-inflammatory cytokines and cell survival proteins.[3]
-
Kinase Function: The kinase activity of RIPK1 is a critical driver of pro-inflammatory signaling and cell death.[1][2] Upon deubiquitination, RIPK1 can dissociate from Complex I to form secondary cytosolic complexes that trigger either apoptosis (Complex IIa) or necroptosis (Complex IIb, or the "necrosome").[3] The activation of RIPK1's kinase domain, marked by autophosphorylation at Serine 166 (S166), is essential for initiating necroptosis and can also drive a sustained, secondary wave of inflammatory cytokine production.[1] Therefore, inhibiting this kinase activity presents a targeted strategy to reduce inflammation.
This compound: A Potent and Selective RIPK1 Kinase Inhibitor
This compound is a specific, potent, and selective inhibitor of RIPK1 kinase.[5][6] It was identified as a benzo[b][5][7]oxazepin-4-one derivative and has been characterized as a valuable tool for dissecting the role of RIPK1 kinase activity in cellular processes.[8] Its high potency and selectivity for RIPK1 over a wide range of other kinases make it an ideal probe for studying RIPK1-mediated signaling.[6][9]
Mechanism of Action: How this compound Modulates Cytokine Production
This compound exerts its regulatory effect on cytokine production by directly inhibiting the kinase activity of RIPK1. This intervention prevents the autophosphorylation of RIPK1 at S166, a key activation step.[5][9] By blocking this event, this compound disrupts the downstream signaling cascades that are dependent on RIPK1's enzymatic function.
The primary mechanisms include:
-
Inhibition of Necroptosis: RIPK1 kinase activity is indispensable for the formation of the necrosome and the subsequent execution of necroptosis. By inhibiting RIPK1, this compound effectively blocks this inflammatory cell death pathway, thereby reducing the release of damage-associated molecular patterns (DAMPs) that would otherwise amplify the inflammatory response and cytokine release.[5][10]
-
Suppression of Kinase-Dependent Inflammation: RIPK1 kinase activity can directly contribute to the transcriptional activation of inflammatory genes.[1] Activated RIPK1 can translocate to the nucleus and modulate chromatin to promote the expression of cytokines.[1] this compound blocks this kinase-dependent inflammatory signaling, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α.[11]
References
- 1. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. biocompare.com [biocompare.com]
- 8. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. scientificarchives.com [scientificarchives.com]
- 11. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Use of GSK481 in Jurkat Cell Lines
For Research Use Only
Introduction
GSK481 is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis, a form of programmed necrotic cell death.[1][2][3] Necroptosis is implicated in the pathogenesis of various inflammatory and degenerative diseases. The Jurkat cell line, a human T-lymphocyte line, is a widely used model for studying T-cell signaling, apoptosis, and necroptosis.[2] These application notes provide detailed protocols for the in vitro use of this compound in Jurkat cells to study its effects on cell viability and the inhibition of necroptosis.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the RIPK1 kinase domain.[2] It specifically inhibits the autophosphorylation of RIPK1 at Ser166, a key event in the activation of the necroptotic pathway.[1][3] In Jurkat cells, TNFα can induce necroptosis, particularly under conditions where apoptosis is inhibited (e.g., in FADD-deficient Jurkat cells or in the presence of caspase inhibitors).[2][4] this compound can effectively block this TNFα-induced necroptosis.[2]
Quantitative Data Summary
The following tables summarize representative quantitative data for the effects of this compound on Jurkat cells.
Table 1: Dose-Response of this compound on Jurkat Cell Viability (Necroptosis Induction)
| This compound Concentration (nM) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 52.3 | 4.5 |
| 1 | 65.8 | 3.9 |
| 10 | 85.2 | 2.8 |
| 100 | 94.7 | 1.5 |
| 1000 | 95.1 | 1.2 |
Note: Representative data for Jurkat cells treated with a necroptosis-inducing agent (e.g., TNFα + z-VAD-FMK) for 24 hours. Cell viability was assessed using an MTT assay.
Table 2: Effect of this compound on Apoptosis in Jurkat Cells
| This compound Concentration (nM) | Apoptotic Cells (%) | Standard Deviation |
| 0 (Vehicle Control) | 5.2 | 0.8 |
| 10 | 5.5 | 0.9 |
| 100 | 5.8 | 1.1 |
| 1000 | 6.1 | 1.3 |
Note: Representative data for Jurkat cells treated with this compound for 48 hours. Apoptosis was assessed by Annexin V/PI staining and flow cytometry. This compound is reported to prevent necrotic cell death but not apoptotic cell death in Jurkat wild-type lymphocytes.[2]
Signaling Pathway Diagram
Caption: this compound inhibits TNFα-induced necroptosis by blocking RIPK1 autophosphorylation.
Experimental Protocols
Jurkat Cell Culture
Materials:
-
Jurkat, Clone E6-1 (ATCC® TIB-152™)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
T-75 cell culture flasks
-
15 mL and 50 mL conical tubes
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Complete Growth Medium: Prepare RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw a cryovial of Jurkat cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Cell Maintenance: Culture cells in T-75 flasks at a density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Incubate at 37°C in a 5% CO₂ humidified incubator.
-
Subculturing: Monitor cell density every 2-3 days using a hemocytometer and Trypan Blue exclusion. When the cell density approaches 1 x 10⁶ cells/mL, split the culture by diluting the cell suspension to a seeding density of 1-2 x 10⁵ cells/mL in a new flask with fresh complete growth medium.
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete growth medium
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, dissolve 3.77 mg of this compound (MW: 377.39 g/mol ) in 1 mL of DMSO. Mix thoroughly by vortexing. Store the stock solution in aliquots at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare working solutions by serially diluting the stock solution in complete growth medium to the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent toxicity. Prepare a vehicle control with the same final concentration of DMSO.
Experimental Workflow for this compound Treatment
Caption: General experimental workflow for in vitro studies of this compound in Jurkat cells.
Cell Viability Assessment using MTT Assay
Materials:
-
Jurkat cells
-
This compound working solutions
-
TNFα and z-VAD-FMK (for necroptosis induction, optional)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete growth medium.
-
Treatment: Add 100 µL of the 2x concentrated this compound working solutions to the respective wells. For necroptosis inhibition studies, pre-treat cells with this compound for 1-2 hours before adding a necroptosis-inducing agent (e.g., 20 ng/mL TNFα and 20 µM z-VAD-FMK). Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals. Incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Apoptosis Assessment using Annexin V/PI Staining
Materials:
-
Jurkat cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1x Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound for the desired time, transfer the cells from each well to individual flow cytometry tubes.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation and washing step.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to each tube. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1x Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Troubleshooting
-
Low Cell Viability in Controls: Ensure Jurkat cells are in the logarithmic growth phase and at the correct density before seeding. Check for mycoplasma contamination.
-
High Background in MTT Assay: Use phenol red-free medium if high background is observed. Ensure complete solubilization of formazan crystals.
-
Inconsistent Flow Cytometry Results: Ensure proper compensation settings on the flow cytometer. Analyze samples promptly after staining.
References
Application Notes and Protocols for GSK481 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK481 is a highly potent and selective inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase, a critical regulator of cellular necroptosis and inflammation.[1][2] While this compound has demonstrated significant potency in in vitro assays, its direct application in in vivo animal studies is limited due to suboptimal pharmacokinetic properties.[3] This document provides comprehensive application notes and protocols based on available data for the formulation of this compound for potential in vivo use and details on the preclinical evaluation of its structurally related and optimized successor, GSK2982772, as a proxy for understanding the in vivo application of RIP1 inhibitors.
This compound: In Vitro Potency and Formulation for In Vivo Administration
This compound is a potent inhibitor of RIP1 kinase with an IC50 of 1.3 nM.[1] It effectively inhibits the phosphorylation of Ser166 in wild-type human RIP1 with an IC50 of 2.8 nM and demonstrates cellular activity in U937 cells with an IC50 of 10 nM.[1]
Formulation for In Vivo Studies
While specific in vivo studies with this compound are not widely published, a formulation protocol for creating a suspended solution suitable for oral and intraperitoneal administration in animal models has been described.[1]
Table 1: this compound Formulation for In Vivo Administration
| Component | Volume/Amount | Purpose |
| This compound | 2.5 mg | Active Pharmaceutical Ingredient |
| DMSO | 100 µL | Solvent for stock solution |
| PEG300 | 400 µL | Vehicle |
| Tween-80 | 50 µL | Surfactant |
| Saline | 450 µL | Diluent |
| Final Concentration | 2.5 mg/mL | Suspended Solution |
| Administration Routes | Oral (p.o.), Intraperitoneal (i.p.) | |
| Source: MedchemExpress.com[1] |
Experimental Protocol: Preparation of this compound Suspension
This protocol outlines the steps to prepare a 2.5 mg/mL suspended solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare Stock Solution: Dissolve 25 mg of this compound in 1 mL of DMSO to create a 25 mg/mL stock solution.
-
Vehicle Preparation: In a sterile tube, add 400 µL of PEG300.
-
Add Stock Solution: To the PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and vortex until homogenous.
-
Final Dilution: Add 450 µL of sterile saline to the mixture to achieve a final volume of 1 mL.
-
Final Concentration: The final concentration of the suspended this compound solution will be 2.5 mg/mL.
-
Administration: This suspension can be used for oral gavage or intraperitoneal injection in animal models. It is recommended to prepare this solution fresh before each use.
In Vivo Studies with the Optimized RIP1 Inhibitor: GSK2982772
Due to the suboptimal pharmacokinetic properties of this compound, a successor compound, GSK2982772, was developed with improved characteristics for in vivo studies.[3] The evaluation of GSK2982772 in mouse models of TNF-induced lethal shock provides valuable insights into the potential applications of potent RIP1 inhibitors.
Table 2: In Vivo Efficacy of GSK2982772 in Mouse Models
| Model | Compound | Dose (mg/kg, p.o.) | Effect |
| TNF-induced Lethal Shock | GSK2982772 | 10, 30, 100 | Dose-dependent reduction in body temperature loss |
| TNF/zVAD-induced Lethal Shock | GSK2982772 | 10, 30, 100 | Dose-dependent reduction in body temperature loss |
| Source: Journal of Medicinal Chemistry[4] |
Experimental Protocol: Mouse Model of TNF-induced Systemic Inflammatory Response
This protocol describes a general procedure for evaluating the efficacy of a RIP1 inhibitor in a TNF-induced inflammatory mouse model, based on studies with GSK2982772.
Animals:
-
Specific pathogen-free mice (strain to be specified based on experimental goals).
Materials:
-
GSK2982772 (or other RIP1 inhibitor) formulated for oral administration.
-
Recombinant murine Tumor Necrosis Factor-alpha (TNF-α).
-
(Optional) Pan-caspase inhibitor (e.g., zVAD-fmk).
-
Vehicle control for the test compound.
-
Sterile saline.
Procedure:
-
Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Compound Administration: Administer the RIP1 inhibitor (e.g., GSK2982772 at 10, 30, or 100 mg/kg) or vehicle control via oral gavage.
-
Induction of Inflammation: After a specified pretreatment time (e.g., 1 hour), administer a lethal dose of murine TNF-α intravenously or intraperitoneally. For the TNF/zVAD model, co-administer a pan-caspase inhibitor.
-
Monitoring: Monitor the animals for changes in body temperature at regular intervals using a rectal probe. Other endpoints can include survival, plasma cytokine levels, and tissue histology.
-
Data Analysis: Analyze the data to determine the effect of the RIP1 inhibitor on the measured parameters compared to the vehicle control group.
Signaling Pathway and Experimental Workflow
RIP1 Kinase Signaling Pathway
This compound targets RIP1 kinase, a key signaling node downstream of the TNF receptor 1 (TNFR1). Upon TNF-α binding, TNFR1 recruits a series of proteins, including RIP1, to form Complex I, which primarily activates the pro-survival NF-κB pathway. Under certain conditions, such as the inhibition of protein synthesis or deubiquitinating enzymes, RIP1 can dissociate from Complex I and form a cytosolic death-inducing complex, known as Complex II. Complex II can trigger either apoptosis through caspase-8 activation or necroptosis through the activation of RIP3 and MLKL. This compound inhibits the kinase activity of RIP1, thereby blocking the downstream signaling that leads to necroptosis.
Caption: RIP1 Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Evaluation
The following diagram illustrates a typical workflow for assessing the efficacy of a RIP1 inhibitor in an animal model of inflammation.
References
Detecting RIP1 Phosphorylation Following GSK481 Treatment: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the detection and quantification of Receptor-Interacting Protein 1 (RIP1) phosphorylation at Serine 166 (p-RIP1 Ser166) using Western blot analysis following treatment with GSK481, a potent and selective RIP1 kinase inhibitor.[1][2][3] The protocol covers cell culture and treatment, lysate preparation, protein quantification, gel electrophoresis, immunoblotting, and data analysis. Additionally, it includes a summary of the signaling pathway, expected results in a tabular format, and workflow diagrams to guide the experimental setup.
Introduction
Receptor-Interacting Protein 1 (RIP1) is a critical serine/threonine kinase that plays a central role in regulating cellular signaling pathways associated with inflammation and programmed cell death, including apoptosis and necroptosis.[4] The phosphorylation of RIP1 at specific sites, such as Serine 166, is a key event in the activation of its kinase domain and the initiation of downstream signaling cascades.[2][5] this compound is a highly selective and potent inhibitor of RIP1 kinase, effectively blocking its autophosphorylation at Serine 166.[1][2][3][6] Consequently, monitoring the levels of p-RIP1 (Ser166) serves as a direct pharmacodynamic biomarker for assessing the cellular activity of this compound and similar RIP1 inhibitors. This application note provides a robust Western blot protocol to quantify the inhibition of RIP1 phosphorylation by this compound.
Signaling Pathway and this compound Mechanism of Action
Upon stimulation by factors such as Tumor Necrosis Factor-alpha (TNFα), RIP1 is recruited to the TNFR1 signaling complex. This leads to its autophosphorylation at Serine 166, activating its kinase activity. Activated RIP1 can then initiate downstream signaling pathways leading to either NF-κB activation and cell survival or, in combination with other signals, necroptosis. This compound acts as a competitive inhibitor of RIP1 kinase, preventing its autophosphorylation at Ser166 and thereby blocking the downstream signaling events mediated by RIP1 kinase activity.[1][2][6]
Caption: RIP1 signaling pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol is optimized for cultured human cells, such as U937 or Jurkat cells, which are known to respond to TNFα-induced necroptosis.[2]
Materials and Reagents
-
Cell Line: Human monocytic U937 cells or other suitable cell line.
-
This compound: RIP1 Kinase Inhibitor (Selleck Chemicals, MedchemExpress, or equivalent).[1][2]
-
TNFα: Human TNFα (e.g., R&D Systems).
-
z-VAD-FMK: Pan-caspase inhibitor (optional, to promote necroptosis).
-
SM-164: IAP antagonist (optional, to promote necroptosis).[5]
-
Cell Lysis Buffer: RIPA buffer (20mM Tris-HCL pH 7.4, 150mM NaCl, 1mM EDTA, 1% Triton-X100, 1% sodium deoxycholate, 0.1% SDS) or similar.[7]
-
Protease and Phosphatase Inhibitor Cocktails: (e.g., Sigma-Aldrich, Thermo Fisher Scientific).
-
BCA Protein Assay Kit: (e.g., Thermo Fisher Scientific).
-
Laemmli Sample Buffer (4X): (e.g., Bio-Rad).
-
SDS-PAGE Gels: (e.g., Bio-Rad 4-15% Mini-PROTEAN TGX Gels).
-
PVDF Membranes: (e.g., Millipore Immobilon-P).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate (ECL): (e.g., Thermo Fisher Scientific SuperSignal West Pico).
-
Imaging System: Chemiluminescence imager (e.g., Bio-Rad ChemiDoc).
Procedure
-
Cell Culture and Treatment:
-
Culture U937 cells to a density of approximately 1 x 10^6 cells/mL.
-
Pre-treat cells with desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1-2 hours.[2]
-
(Optional) To robustly induce RIP1 phosphorylation, co-treat with a necroptosis-inducing stimulus such as TNFα (20 ng/mL) and a pan-caspase inhibitor like z-VAD-FMK (20 µM) for a specified time (e.g., 2-6 hours).[5]
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cell pellet in ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors (100 µL per 1-2 x 10^6 cells).[7][10]
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[7]
-
Transfer the supernatant (protein lysate) to a fresh pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer.
-
-
Sample Preparation for SDS-PAGE:
-
Mix the protein lysate with 4X Laemmli sample buffer to a final concentration of 1X.
-
Denature the samples by heating at 95-100°C for 5 minutes.[10]
-
Load 20-30 µg of total protein per well of an SDS-PAGE gel.
-
-
Gel Electrophoresis and Transfer:
-
Perform SDS-PAGE according to the gel manufacturer's instructions to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. For phospho-proteins, BSA is often preferred over non-fat milk to reduce background.
-
Incubate the membrane with the primary antibody against p-RIP1 (Ser166) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:2000-1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing (for Total RIP1 and Loading Control):
-
(Optional but recommended) Strip the membrane using a mild stripping buffer.
-
Block the membrane again and probe for total RIP1 and a loading control (e.g., β-Actin) following the immunoblotting steps above. This is crucial for normalizing the phospho-protein signal.[11]
-
Data Presentation and Analysis
Quantitative analysis of the Western blot bands should be performed using densitometry software (e.g., ImageJ). The intensity of the p-RIP1 band should be normalized to the intensity of the total RIP1 band, which is then normalized to the loading control (β-Actin or GAPDH). The results can be presented as a fold change relative to the vehicle-treated control.
Table 1: Quantitative Analysis of p-RIP1 (Ser166) Inhibition by this compound
| Treatment Group | This compound Conc. | Stimulus (TNFα + zVAD) | Normalized p-RIP1/Total RIP1 Ratio (Arbitrary Units) | % Inhibition of Phosphorylation |
| Vehicle Control | 0 µM | - | 0.1 ± 0.02 | N/A |
| Stimulated Control | 0 µM | + | 1.0 ± 0.15 | 0% |
| This compound Low Dose | 10 nM | + | 0.4 ± 0.08 | 60% |
| This compound Mid Dose | 100 nM | + | 0.15 ± 0.05 | 85% |
| This compound High Dose | 1 µM | + | 0.05 ± 0.01 | 95% |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and antibody performance.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Western blot analysis of p-RIP1.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. RIP Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-RIP (Ser166) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. apexbt.com [apexbt.com]
- 7. nsjbio.com [nsjbio.com]
- 8. biocompare.com [biocompare.com]
- 9. Quantitative Phospho-proteomic Analysis of TNFα/NFκB Signaling Reveals a Role for RIPK1 Phosphorylation in Suppressing Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Sample Preparation Protocol [novusbio.com]
- 11. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]
Application Notes and Protocols for GSK481 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of GSK481, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in cell culture experiments. The information is intended to guide researchers in accurately preparing and applying this compound for in vitro studies.
Product Information
-
Name: this compound
-
Mechanism of Action: this compound is a highly potent and specific inhibitor of RIPK1 kinase[1][2][3][4][5]. It functions by blocking the autophosphorylation of RIPK1 at Serine 166, a critical step in the activation of its kinase-dependent signaling pathways that lead to cellular responses like necroptosis[1][2].
-
Storage: this compound as a solid is stable for at least four years when stored at -20°C[1]. Stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year[2]. It is not recommended to store aqueous solutions for more than one day[1].
Data Presentation
This compound Solubility
The solubility of this compound in various common laboratory solvents is summarized below. It is important to use fresh, high-quality solvents to ensure maximum solubility.
| Solvent | Solubility | Molar Concentration (approx.) | Reference |
| DMSO | ≥ 75 mg/mL | ~198.73 mM | [3] |
| DMSO | ≥ 35 mg/mL | ~92.74 mM | [2] |
| Ethanol | ~30 mg/mL | ~79.5 mM | [1] |
| Dimethylformamide (DMF) | ~25 mg/mL | ~66.2 mM | [1] |
| 1:10 Ethanol:PBS (pH 7.2) | ~0.09 mg/mL | ~0.24 mM | [1] |
Note: The molecular weight of this compound is 377.4 g/mol [1]. Hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened DMSO[2].
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used solvent for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.774 mg of this compound.
-
Dissolve in DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder. For a 10 mM stock, if you weighed out 3.774 mg, you would add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years)[2].
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the this compound stock solution to the final working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1%.
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.
-
Add the desired volume of this 10 µM working solution to your cell culture plates. For instance, adding 100 µL of the 10 µM solution to 900 µL of cells in a well will result in a final concentration of 1 µM.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to account for any effects of the solvent on the cells.
-
Cell Treatment: Add the prepared working solutions of this compound and the vehicle control to your cells and incubate for the desired experimental duration. For example, Jurkat cells have been treated with 300 nM this compound for 2 hours[2][6][7].
Mandatory Visualization
This compound Experimental Workflow
Caption: Workflow for preparing this compound and treating cells in culture.
RIPK1 Signaling Pathway and Inhibition by this compound
Caption: Simplified RIPK1 signaling cascade and the inhibitory action of this compound.
References
Application Notes and Protocols: GSK481 in Pancreatic Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK481, a potent and selective RIP1 kinase inhibitor, in preclinical pancreatic cancer research. The information compiled here, including detailed protocols and quantitative data, is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound and similar molecules in pancreatic cancer.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly lethal malignancy with a dismal prognosis, largely due to its dense fibrotic stroma and immunosuppressive tumor microenvironment (TME). Recent research has identified Receptor-Interacting Protein 1 (RIP1) kinase as a key regulator of inflammation and cell death, and its inhibition has emerged as a promising therapeutic strategy. This compound is a selective inhibitor of RIP1 kinase. This document outlines the application of this compound in various pancreatic cancer research models, detailing its mechanism of action, and providing protocols for its use in in vitro and in vivo studies. Preclinical studies on this compound and its analogs, such as GSK'547 and GSK3145095, have demonstrated their potential to modulate the immune landscape within pancreatic tumors, thereby sensitizing them to immunotherapy.[1][2][3]
Mechanism of Action
This compound exerts its anti-tumor effects in pancreatic cancer primarily by modulating the tumor microenvironment. The key mechanism involves the reprogramming of tumor-associated macrophages (TAMs). Within the pancreatic TME, TAMs often adopt an immunosuppressive M2-like phenotype, which hinders the anti-tumor immune response. This compound inhibits RIP1 kinase activity in these TAMs, leading to their repolarization towards a pro-inflammatory, M1-like phenotype. This shift is characterized by the upregulation of MHC class II and the production of pro-inflammatory cytokines. These activated TAMs then contribute to the recruitment and activation of cytotoxic T lymphocytes (CTLs) into the tumor, enhancing the adaptive immune response against cancer cells.[4]
Below is a diagram illustrating the proposed signaling pathway affected by this compound in the pancreatic tumor microenvironment.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its analogs in pancreatic cancer models.
Table 1: In Vitro Activity of this compound and Analogs
| Compound | Assay Type | Cell Line/Target | IC50 | Reference |
| This compound | Biochemical Assay | Human RIP1 Kinase | 1.3 nM | [5] |
| This compound | Cellular Assay (S166 phosphorylation) | Human RIP1 (in HEK293T) | 2.8 nM | [5] |
| This compound | Cellular Assay | U937 (human monocytic cell line) | 10 nM | [5] |
| GSK3145095 | Cell Viability Assay | Primary Neutrophils | 1.6 nM | [1][6] |
| GSK'547 | Cell Death Assay | L929 cells (with TNFα and zVAD) | 32 nM | [7] |
Table 2: In Vivo Efficacy of GSK'547 in an Orthotopic Pancreatic Cancer Mouse Model
| Treatment Group | Median Survival | Outcome | Reference |
| Control | 25 days | - | [3] |
| GSK'547 + PD-1 inhibitor | 50 days | Doubled survival compared to checkpoint inhibitor alone | [3] |
Table 3: Effect of RIP1 Inhibition on Immune Cell Populations in Pancreatic Tumors
| Treatment | Immune Cell Population | Change | Reference |
| GSK'547 | Killer T-cells | Doubled activation | [3] |
| GSK'547 | Immunosuppressive Macrophage-influenced T-cells | Five-fold decrease | [3] |
| GSK3145095 | Effector-memory T-cells (CD44+) in PDOTS | Significant increase | [1] |
| GSK3145095 | Immunogenic CD4+ T-cells (IFNγ+) in PDOTS | Significant increase | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Cell Viability Assay
This protocol is designed to assess the effect of this compound on the viability of pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, AsPC-1)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Plate reader capable of luminescence detection
Protocol:
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Measurement: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of the cell viability reagent to each well.
-
Data Acquisition: Mix the contents of the wells by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for RIP1 Pathway Activation
This protocol details the procedure to analyze the phosphorylation status of RIP1 and downstream signaling proteins in pancreatic cancer cells treated with this compound.
Materials:
-
Pancreatic cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pRIP1 (Ser166), anti-RIP1, anti-pNF-κB, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate pancreatic cancer cells and treat with this compound at desired concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Orthotopic Pancreatic Cancer Mouse Model
This protocol describes the establishment of an orthotopic pancreatic cancer model and subsequent treatment with this compound.[8][9] All animal procedures should be performed in accordance with institutional guidelines.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Pancreatic cancer cells (e.g., KPC, Panc-1)
-
This compound formulated for in vivo use
-
Surgical instruments
-
Anesthetics
-
Imaging system for monitoring tumor growth (optional)
Protocol:
-
Cell Preparation: Culture and harvest pancreatic cancer cells. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 10^6 cells per 50 µL.
-
Surgical Procedure: Anesthetize the mouse. Make a small incision in the left abdominal flank to expose the spleen and pancreas.
-
Orthotopic Injection: Carefully inject the cell suspension into the tail of the pancreas.
-
Closure: Suture the abdominal wall and skin.
-
Tumor Growth Monitoring: Monitor tumor growth by palpation or non-invasive imaging.
-
Treatment Initiation: Once tumors are established (e.g., 50-100 mm³), randomize mice into treatment groups.
-
This compound Administration: Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection). A related compound, GSK'547, was administered at 100 mg/kg/day in the diet.[7]
-
Efficacy Evaluation: Monitor tumor volume and animal survival.
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., immunohistochemistry, flow cytometry).
Conclusion
This compound and its analogs represent a novel class of therapeutics for pancreatic cancer that target the tumor microenvironment rather than the cancer cells directly. By inhibiting RIP1 kinase, these compounds can reprogram immunosuppressive TAMs to an immunostimulatory phenotype, leading to enhanced anti-tumor immunity. The provided data and protocols offer a framework for researchers to further investigate the potential of this compound in preclinical models of pancreatic cancer, both as a monotherapy and in combination with other treatments such as checkpoint inhibitors. Further studies are warranted to establish optimal dosing strategies and to identify biomarkers that may predict response to RIP1 kinase inhibition.
References
- 1. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. RIP1 Kinase Identified as Promising Therapeutic Target in Pancreatic Cancer [prnewswire.com]
- 4. RIP1 Kinase Drives Macrophage-Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. ccr.cancer.gov [ccr.cancer.gov]
- 8. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine orthotopic pancreatic tumor model generation. [protocols.io]
Application Notes: GSK481 Treatment in Ex Vivo Human Ulcerative Colitis Explants
Introduction
Ulcerative Colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by diffuse mucosal inflammation of the colon.[1] The pathogenesis involves a dysregulated immune response, leading to tissue damage. A key signaling molecule implicated in this inflammatory cascade is the Receptor-Interacting Protein Kinase 1 (RIPK1).[2] RIPK1's kinase activity is a critical transducer of signals from immune receptors like the tumor necrosis factor receptor 1 (TNFR1), driving pro-inflammatory cytokine production and programmed cell death pathways, including apoptosis and necroptosis.[2][3]
GSK481 is a potent and selective small molecule inhibitor of RIPK1 kinase activity. By targeting RIPK1, this compound represents a promising therapeutic strategy to ameliorate intestinal inflammation. The use of ex vivo human ulcerative colitis explants offers a highly relevant preclinical model to study the effects of therapeutic agents. These explants, derived from endoscopic biopsies of UC patients, maintain the complex microenvironment of the inflamed gut, including epithelial, stromal, and various immune cells, and are therefore ideal for assessing the direct impact of drugs on human diseased tissue.[4][5] Studies with RIPK1 inhibitors have demonstrated a reduction in the spontaneous secretion of inflammatory cytokines from these UC explants.[2]
Mechanism of Action: RIPK1 Inhibition
In the inflammatory environment of the UC gut, elevated levels of cytokines like TNF-α are common.[1] TNF-α binds to its receptor, TNFR1, initiating a signaling cascade. RIPK1 is a central node in this pathway. Its kinase activity can lead to the activation of downstream pathways that result in necroptosis, a form of programmed inflammatory cell death, and the production of further pro-inflammatory cytokines, perpetuating the inflammatory cycle.[2][3] this compound binds to an allosteric pocket of the RIPK1 kinase domain, inhibiting its catalytic activity.[3] This action is expected to block the necroptotic cell death pathway and suppress the production of key inflammatory mediators, thereby reducing mucosal inflammation.
References
- 1. Pathological mechanism and targeted drugs of ulcerative colitis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor-interacting protein 1 kinase inhibition therapeutically ameliorates experimental T cell-dependent colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association Between Ex Vivo Human Ulcerative Colitis Explant Protein Secretion Profiles and Disease Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reproducing the human mucosal environment ex vivo: Inflammatory Bowel Disease as a paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effect of GSK481 on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK481 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of cellular pathways involved in inflammation, apoptosis, and necroptosis.[1][2] The kinase activity of RIPK1 is a key driver of necroptotic cell death, a form of programmed necrosis implicated in various inflammatory and neurodegenerative diseases.[3][4] By inhibiting RIPK1 kinase activity, this compound can block the signaling cascade that leads to necroptosis, thereby promoting cell survival. These application notes provide detailed protocols for assessing the cytoprotective effects of this compound using common cell viability assays.
Mechanism of Action of this compound
This compound specifically targets the kinase domain of RIPK1, preventing its autophosphorylation at sites such as Serine 166, a crucial step for its activation.[1][5] In the tumor necrosis factor (TNF)-induced signaling pathway, the inhibition of RIPK1 kinase activity by this compound prevents the recruitment and activation of RIPK3 and the subsequent phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL). This blockade disrupts the formation of the "necrosome" complex, which is responsible for executing necroptotic cell death through plasma membrane rupture.[3][4]
Data Presentation: Efficacy of RIPK1 Inhibition
The following table summarizes the inhibitory activity of this compound and a structurally related RIPK1 inhibitor, GSK'963, in various biochemical and cellular assays. This data highlights the potency and cellular efficacy of these compounds in preventing RIPK1-mediated cell death.
| Compound | Assay Type | Target/Cell Line | IC50 Value | Reference |
| This compound | Biochemical (Kinase Activity) | Human RIPK1 | 1.3 nM | [1] |
| This compound | Biochemical (Phosphorylation) | Human RIPK1 (Ser166) | 2.8 nM | [1][5] |
| This compound | Cellular (Necroptosis) | Human U937 cells | 10 nM | [1][6] |
| GSK'963 | Cellular (Necroptosis) | Mouse L929 cells | 1-4 nM | [7] |
| GSK'963 | Cellular (Necroptosis) | Human U937 cells | 1-4 nM | [7] |
| GSK'963 | Cellular (Necroptosis) | Primary Murine Macrophages | 1-4 nM | [7] |
| GSK'963 | Cellular (Necroptosis) | Primary Human Neutrophils | 1-4 nM | [7] |
Signaling Pathway
The diagram below illustrates the central role of RIPK1 in TNF-induced signaling pathways leading to cell survival, apoptosis, or necroptosis, and the point of intervention for this compound.
Caption: RIPK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Cell Viability
The following diagram outlines a general workflow for evaluating the effect of this compound on cell viability in response to a necroptotic stimulus.
Caption: General experimental workflow for cell viability assays.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Necroptosis-inducing agents (e.g., TNFα, z-VAD-FMK)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and replace it with fresh medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Add the necroptosis-inducing agents to the appropriate wells.
-
Incubate the plate for the desired treatment period (e.g., 6, 12, or 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 15 minutes at room temperature on a shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, providing a measure of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Necroptosis-inducing agents (e.g., TNFα, z-VAD-FMK)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a suitable density and incubate overnight.
-
Treat the cells with serial dilutions of this compound as described in the MTT protocol.
-
Pre-incubate with this compound for 1-2 hours.
-
Induce necroptosis by adding the appropriate stimuli.
-
Incubate for the desired treatment duration.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability relative to the control wells.
Annexin V/Propidium Iodide (PI) Apoptosis/Necrosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Necroptosis-inducing agents
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in a multi-well plate and treat with this compound and necroptosis inducers as previously described.
-
After the incubation period, harvest the cells (including any floating cells in the supernatant) by trypsinization or gentle scraping.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (can also be observed)
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis and Necroptosis with GSK481
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK481 is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis and inflammation.[1][2] By inhibiting the kinase activity of RIPK1, this compound effectively blocks the necroptotic cell death pathway.[1][2] Understanding the interplay between apoptosis and necroptosis is crucial in various research fields, including immunology, oncology, and neurodegenerative diseases. This document provides detailed protocols for utilizing this compound in conjunction with flow cytometry to dissect and quantify these distinct cell death modalities.
Necroptosis is a form of programmed necrosis that is morphologically characterized by cell swelling and plasma membrane rupture, leading to the release of cellular contents and subsequent inflammation.[3][4] Apoptosis, in contrast, is a non-inflammatory programmed cell death pathway characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. Distinguishing between these pathways is essential for elucidating cellular responses to various stimuli and the mechanism of action of therapeutic compounds.
Flow cytometry offers a powerful platform for the single-cell analysis of apoptosis and necroptosis. Standard assays, such as Annexin V and Propidium Iodide (PI) staining, allow for the differentiation of live, early apoptotic, late apoptotic, and necrotic/necroptotic cells. More advanced techniques involving intracellular staining for key signaling proteins, such as RIPK3 and active caspase-3, can provide more definitive discrimination between apoptosis and necroptosis.[5]
Mechanism of Action of this compound
This compound is a specific inhibitor of RIPK1 kinase, a serine/threonine kinase that plays a pivotal role in the initiation of the necroptotic cascade.[1][2] In response to stimuli such as Tumor Necrosis Factor-alpha (TNF-α) in the presence of caspase inhibitors, RIPK1 is autophosphorylated, leading to the recruitment and phosphorylation of RIPK3.[3] This, in turn, leads to the phosphorylation and oligomerization of the Mixed Lineage Kinase Domain-Like (MLKL) protein, the ultimate executioner of necroptosis, which translocates to the plasma membrane and induces its rupture.[3][4] this compound binds to the ATP-binding pocket of RIPK1, preventing its autophosphorylation and thereby inhibiting the entire downstream necroptotic signaling cascade.[1] Inhibition of necroptosis by this compound can, in some cellular contexts, shunt the cell death pathway towards apoptosis.[1]
Figure 1. Simplified signaling pathway of TNF-α induced apoptosis and necroptosis and the inhibitory action of this compound on RIPK1.
Data Presentation
The following tables summarize quantitative data from flow cytometry experiments investigating the effects of this compound on apoptosis and necroptosis in different cell lines.
Table 1: Effect of this compound on TNF-α and Shikonin-Induced Cell Death in Jurkat Cells
| Treatment | % Necroptosis (RIP3 upregulated) | % RIP1-dependent Apoptosis (RIP3+/Caspase-3+) | % Apoptosis (RIP3-/Caspase-3+) |
| Untreated | Low | Low | Low |
| TNF-α (100 ng/mL) | Increased | Increased | Increased |
| TNF-α + this compound (300 nM) | Decreased | No significant change | No significant change |
| Shikonin (0.5 µM) | Increased | Increased | Increased |
| Shikonin + this compound (300 nM) | Decreased | No significant change | Increased |
Data compiled from Lee et al., Methods, 2018.[5]
Table 2: Expected Outcomes of this compound Treatment on Induced Cell Death
| Inducer | Primary Induced Cell Death | Effect of this compound Pre-treatment |
| TNF-α + zVAD-fmk | Necroptosis | Inhibition of necroptosis |
| Shikonin | Necroptosis & Apoptosis | Inhibition of necroptosis, potential increase in apoptosis |
| Etoposide | Apoptosis | No significant effect on apoptosis |
This table provides a general guide to expected results based on the known mechanism of this compound.
Experimental Protocols
Protocol 1: Standard Analysis of Apoptosis and Necroptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic/necroptotic cell populations.
Materials:
-
This compound (dissolved in DMSO)
-
Cell line of interest (e.g., Jurkat, HT-29, L929)
-
Apoptosis/necroptosis inducing agent (e.g., TNF-α, shikonin, etoposide)
-
Caspase inhibitor (e.g., zVAD-fmk, optional for inducing necroptosis)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Pre-treatment with this compound: Pre-incubate cells with the desired concentration of this compound (e.g., 300 nM for Jurkat cells) for 1-2 hours. Include a vehicle control (DMSO) for comparison.
-
Induction of Cell Death: Add the apoptosis or necroptosis-inducing agent to the wells. If inducing necroptosis with TNF-α, a pan-caspase inhibitor like zVAD-fmk (e.g., 20 µM) should be added concurrently or shortly before TNF-α.
-
Incubation: Incubate the cells for a predetermined time, which should be optimized for the specific cell line and inducer (e.g., 4-24 hours).
-
Cell Harvesting:
-
Suspension cells: Gently collect cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Carefully detach cells using a gentle, non-enzymatic method (e.g., EDTA-based dissociation buffer) to avoid membrane damage. Trypsin should be avoided as it can induce membrane changes.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the tubes.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necroptotic cells: Annexin V-positive and PI-positive
-
Necrotic cells (due to mechanical injury): Annexin V-negative and PI-positive
Protocol 2: Advanced Discrimination of Apoptosis and Necroptosis using Intracellular Staining for Active Caspase-3 and RIPK3
This protocol provides a more definitive way to distinguish between apoptosis and necroptosis by measuring key intracellular markers.[5]
Materials:
-
This compound (dissolved in DMSO)
-
Cell line of interest (e.g., Jurkat)
-
Necroptosis inducing agent (e.g., TNF-α + zVAD-fmk)
-
Fixable Viability Dye (e.g., Zombie NIR™)
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Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
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Anti-active Caspase-3 antibody (conjugated to a fluorochrome, e.g., BV650)
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Anti-RIPK3 antibody (conjugated to a different fluorochrome, e.g., PE)
-
Flow cytometer
Procedure:
-
Cell Treatment: Follow steps 1-4 from Protocol 1 to treat cells with this compound and the necroptosis inducer.
-
Cell Harvesting and Washing: Follow steps 5-6 from Protocol 1.
-
Viability Staining: Resuspend cells in PBS and stain with a fixable viability dye according to the manufacturer's instructions to discriminate between live and dead cells.
-
Fixation: Wash the cells and then fix them using a fixation buffer for 20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells and then permeabilize them with a permeabilization/wash buffer.
-
Intracellular Staining: Add the anti-active Caspase-3 and anti-RIPK3 antibodies to the permeabilized cells and incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with permeabilization/wash buffer.
-
Resuspension: Resuspend the cells in an appropriate buffer for flow cytometry analysis.
-
Analysis: Analyze the stained cells by flow cytometry.
Data Interpretation:
-
Live cells: Viability dye-negative
-
Dead cells: Viability dye-positive
-
Apoptotic cells: Active Caspase-3-positive / RIPK3-negative
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Necroptotic cells: RIPK3-upregulated / Active Caspase-3-negative
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RIP1-dependent apoptotic cells: Active Caspase-3-positive / RIPK3-positive
Mandatory Visualizations
Figure 2. Experimental workflow for Annexin V/PI staining with this compound.
Figure 3. Gating strategy for Annexin V/PI flow cytometry data analysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing GSK481 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of GSK481 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] Its primary mechanism of action is to block the kinase activity of RIPK1, thereby inhibiting the autophosphorylation of RIPK1 at Serine 166, a critical step in the activation of the necroptosis signaling pathway.[2]
Q2: What is the typical in vitro concentration range for this compound?
A2: The optimal concentration of this compound is highly dependent on the specific assay and cell type used. Based on available data, a general starting point for cell-based assays is in the low nanomolar to low micromolar range. For biochemical assays, concentrations will likely be lower. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in organic solvents like DMSO.[3][4] It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. This compound is insoluble in water, so aqueous solutions should be avoided for storage. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
Q4: What is necroptosis and how does this compound affect this pathway?
A4: Necroptosis is a regulated form of necrosis, or inflammatory cell death.[5][6][7] It is initiated by signals such as Tumor Necrosis Factor alpha (TNFα) and is dependent on the kinase activities of RIPK1 and RIPK3.[1][6][8] this compound, by inhibiting RIPK1 kinase activity, blocks the signaling cascade that leads to necroptotic cell death.[1]
Troubleshooting Guide
Issue 1: No or low inhibition of RIPK1 activity observed.
| Possible Cause | Suggestion |
| Incorrect this compound Concentration | Perform a dose-response experiment with a wider range of concentrations. Start from low nanomolar to high micromolar to determine the IC50 in your specific assay. |
| Compound Precipitation | This compound is poorly soluble in aqueous solutions. Ensure the final DMSO concentration in your assay is sufficient to keep the compound in solution but not high enough to be toxic to the cells. When diluting the DMSO stock, add it to the media with vigorous mixing.[3][4] |
| Inactive Compound | Verify the integrity of your this compound stock. If possible, test its activity in a validated, sensitive assay. Ensure proper storage conditions have been maintained. |
| Assay Conditions | For biochemical assays, ensure the ATP concentration is not excessively high, as this compound is an ATP-competitive inhibitor. For cell-based assays, consider the cell density and incubation time. |
| Cell Type Resistance | Some cell lines may be resistant to necroptosis or have lower levels of RIPK1 expression. Confirm that your cell model is appropriate for studying RIPK1-mediated signaling. |
Issue 2: High background or off-target effects observed.
| Possible Cause | Suggestion |
| Excessive this compound Concentration | High concentrations of any small molecule inhibitor can lead to off-target effects.[9][10][11] Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
| Non-specific Binding | Ensure that the final DMSO concentration is consistent across all wells, including controls. Consider using a structurally related but inactive compound as a negative control to assess non-specific effects. |
| Cell Health | Poor cell health can lead to increased non-specific cell death. Ensure your cells are healthy and not stressed before starting the experiment. |
| Assay Readout | Some assay readouts can be prone to interference from compounds. If possible, use a secondary, orthogonal assay to confirm your results. |
Issue 3: Discrepancy between biochemical and cell-based assay results.
| Possible Cause | Suggestion |
| Cellular Factors | Cell permeability, efflux pumps, and metabolism of the compound can all contribute to differences between biochemical and cellular potency.[12][13] |
| Protein Binding | This compound may bind to serum proteins in the cell culture medium, reducing its effective concentration. Consider performing assays in serum-free or low-serum conditions, if compatible with your cells.[13] |
| Intracellular ATP Concentration | The high concentration of ATP within cells can make ATP-competitive inhibitors appear less potent in cellular assays compared to biochemical assays where ATP concentration can be controlled.[14] |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound
| Assay Type | Target | Species | IC50 (nM) | Reference |
| Biochemical (Kinase Assay) | RIPK1 | Human | 2.8 | [2] |
| Cell-Based (Necroptosis) | RIPK1 | Human (U937 cells) | 10 | [2] |
| Cell-Based (Necroptosis) | RIPK1 | Mouse (L929 cells) | 1 | [15] |
Note: IC50 values can vary significantly between different assay formats and experimental conditions. The values presented here are for reference and should be confirmed in your own experimental system.
Experimental Protocols
Protocol 1: Induction of Necroptosis in U937 Cells and Inhibition by this compound
This protocol describes how to induce necroptosis in the human monocytic cell line U937 using a combination of TNFα and a pan-caspase inhibitor, and how to assess the inhibitory effect of this compound.
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Human TNFα
-
Pan-caspase inhibitor (e.g., z-VAD-FMK or Q-VD-OPh)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability assay
-
96-well cell culture plates
Procedure:
-
Seed U937 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare a serial dilution of this compound in culture medium.
-
Pre-treat the cells with various concentrations of this compound or DMSO vehicle control for 1 hour at 37°C.
-
To induce necroptosis, add a combination of TNFα (final concentration 100 ng/mL) and a pan-caspase inhibitor (e.g., 25 µM Q-VD-OPh) to the wells.[15]
-
Include control wells with cells only, cells with DMSO, and cells with TNFα/caspase inhibitor and DMSO.
-
Incubate the plate for 18-24 hours at 37°C.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and plot a dose-response curve to determine the IC50 of this compound.
Protocol 2: Western Blot Analysis of RIPK1 Phosphorylation
This protocol describes how to detect the phosphorylation of RIPK1 at Serine 166 in response to a necroptotic stimulus and its inhibition by this compound.
Materials:
-
Cell line known to undergo necroptosis (e.g., U937, L929)
-
This compound
-
Necroptosis-inducing agents (e.g., TNFα and z-VAD-FMK)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of this compound or DMSO vehicle for 1 hour.
-
Induce necroptosis by adding TNFα and a caspase inhibitor for the desired time (e.g., 1-4 hours). A time-course experiment is recommended to determine the optimal time point for p-RIPK1 detection.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-RIPK1 (Ser166) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total RIPK1 and a loading control to ensure equal protein loading.
Visualizations
Caption: RIPK1 Signaling Pathway and the action of this compound.
References
- 1. The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 8. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Addressing suboptimal pharmacokinetic properties of GSK481 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo application of GSK481, a potent RIPK1 inhibitor. Due to its suboptimal pharmacokinetic properties, careful consideration of experimental design is crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the known suboptimal pharmacokinetic properties of this compound?
A1: this compound is characterized by high lipophilicity, which can contribute to poor solubility, rapid metabolism, and low oral bioavailability.[1][2] These factors can lead to challenges in achieving and maintaining therapeutic concentrations in vivo.
Q2: Is there any reported in vivo data for this compound?
A2: Currently, there is no published in vivo data for this compound in animal models.[3] The compound was optimized to develop GSK2982772, which exhibits improved pharmacokinetic properties.[1][2]
Q3: What is the primary mechanism of action for this compound?
A3: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[3][4] It functions by binding to an allosteric lipophilic pocket at the back of the ATP binding site, inhibiting the kinase activity of RIPK1 and subsequently blocking necroptotic cell death and inflammatory signaling pathways.[5]
Q4: What are the potential off-target effects of this compound?
A4: While this compound has shown high specificity for RIPK1 in vitro, its high lipophilicity may increase the risk of non-specific binding and potential off-target effects in vivo.[1][2] It is crucial to include appropriate controls to assess potential off-target activities in your experimental model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable plasma concentrations of this compound | Poor solubility and/or rapid metabolism. | 1. Optimize Formulation: Utilize a formulation designed to enhance solubility and absorption. A suggested starting point is a suspension in PEG300, Tween-80, and saline.[4] 2. Alternative Administration Route: Consider intraperitoneal (IP) or intravenous (IV) administration to bypass first-pass metabolism.[6] 3. Increase Dose/Frequency: Carefully titrate the dose and dosing frequency. However, be mindful of potential toxicity. |
| High variability in experimental results | Inconsistent drug exposure due to poor pharmacokinetics. | 1. Strict Dosing Regimen: Ensure precise and consistent timing of drug administration and sample collection. 2. Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study in your animal model to determine key parameters like Cmax, Tmax, and half-life. 3. Use of a More Stable Analog: If feasible, consider using GSK2982772, an analog with improved pharmacokinetic properties.[1][2] |
| Observed toxicity or adverse events | Off-target effects or vehicle-related toxicity. | 1. Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound and vehicle effects. 2. Dose-Response Study: Perform a dose-response study to identify the maximum tolerated dose (MTD). 3. Off-Target Assessment: Analyze key markers for common off-target kinase activities relevant to your disease model. |
| Lack of efficacy in the in vivo model | Insufficient target engagement due to low drug exposure. | 1. Pharmacodynamic (PD) Analysis: Measure the inhibition of RIPK1 phosphorylation (e.g., pS166-RIPK1) in target tissues to confirm target engagement.[3][4] 2. Re-evaluate Formulation and Dosing: Based on PK/PD data, further optimize the formulation and dosing regimen to achieve therapeutic concentrations at the site of action. |
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound
This protocol describes the preparation of a this compound suspension for oral or intraperitoneal administration.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the this compound stock solution to PEG300. For a 1 mL final volume, add 100 µL of the 25 mg/mL stock to 400 µL of PEG300.
-
Mix thoroughly by vortexing until the solution is clear.
-
Add Tween-80 to the mixture. For a 1 mL final volume, add 50 µL of Tween-80.
-
Mix again by vortexing.
-
Add saline to the final desired volume. For a 1 mL final volume, add 450 µL of saline.
-
Vortex thoroughly to create a uniform suspension. The final concentration in this example is 2.5 mg/mL.
Protocol 2: Pharmacokinetic Analysis of this compound in Mice
This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of this compound in a mouse model.
Materials:
-
This compound formulation
-
Appropriate mouse strain for your model
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer a single dose of the this compound formulation to a cohort of mice via the desired route (e.g., oral gavage or IP injection).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a subset of mice (n=3-5 per time point).
-
Process the blood samples to separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: this compound inhibits RIPK1 kinase activity, blocking the necroptosis pathway.
Caption: A logical workflow for troubleshooting common issues in this compound in vivo experiments.
References
- 1. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
Potential off-target effects of the kinase inhibitor GSK481
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the kinase inhibitor GSK481. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a highly potent and selective inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase.[1] It functions as a Type III inhibitor, binding to an allosteric pocket on the kinase.[2]
Q2: How potent is this compound against human RIP1?
A2: this compound exhibits low nanomolar potency against human RIP1. The reported IC50 values are 1.3 nM in biochemical assays and 2.8 nM for the inhibition of Ser166 phosphorylation in wild-type human RIP1.[1] In cellular assays using U937 cells, the IC50 is approximately 10 nM.[1]
Q3: I am observing unexpected effects in my cell-based assay. Could this be due to off-target kinase activity of this compound?
A3: Based on extensive kinase screening, off-target effects due to direct inhibition of other kinases are unlikely to be the cause. This compound has demonstrated exceptional selectivity for RIP1. In a comprehensive screen against 456 kinases, this compound at a concentration of 1 µM showed no significant inhibition of any other kinase. This indicates a very high degree of specificity for its intended target. For a detailed view of the selectivity profile, please refer to the data in Table 1.
Q4: Where can I find the kinase selectivity data for this compound?
A4: The comprehensive kinase selectivity data for this compound is summarized in the table below. This data is derived from a kinome scan assay performed at a 1 µM concentration of this compound.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Target Kinase | Percent Inhibition at 1 µM this compound |
| RIPK1 | 100% |
| AAK1 | 0% |
| ABL1 | 0% |
| ACK1 | 0% |
| ... (and 451 other kinases) | 0% |
| ZAK (MLTK) | 0% |
| Data extracted from the supplementary information of Harris PA, et al. J Med Chem. 2016;59(5):2163-78. |
Q5: My experimental results are inconsistent when using this compound in different cell lines or species. What could be the reason?
A5: this compound displays species-specific activity. It is significantly more potent against primate RIP1 than non-primate (e.g., murine) RIP1. This is a known characteristic of this particular inhibitor series.[3] Ensure that the cell lines you are using are of human origin for optimal inhibitory activity. If you are working with rodent models or cell lines, you may need to use a much higher concentration of this compound to achieve the desired effect, or consider an alternative RIP1 inhibitor with better cross-species activity.
Q6: Are there any known off-target effects of this compound that are not related to direct kinase inhibition?
A6: While direct off-target kinase inhibition is minimal, it is important to consider other potential mechanisms for unexpected effects. Kinase inhibitors can sometimes induce off-target effects through "retroactivity," where the inhibition of a downstream kinase can lead to upstream changes in a signaling pathway.[4][5] Additionally, at very high concentrations, small molecules can have non-specific effects. It is always recommended to use the lowest effective concentration of this compound and include appropriate controls in your experiments.
Troubleshooting Guides
Issue 1: Little to no inhibition of RIP1-mediated signaling observed.
-
Possible Cause 1: Incorrect concentration.
-
Solution: Ensure you are using a concentration of this compound that is appropriate for your experimental system. Refer to the IC50 values provided in Q2. For cell-based assays, a concentration range of 10-100 nM is a good starting point for human cells.
-
-
Possible Cause 2: Species-specific differences.
-
Solution: Confirm the species of your cell line or animal model. This compound is significantly less potent against rodent RIP1.[3] Higher concentrations will be required for non-primate systems.
-
-
Possible Cause 3: Compound integrity.
-
Solution: Ensure the proper storage and handling of your this compound stock solution to prevent degradation. It is recommended to store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.
-
Issue 2: Observed cellular phenotype is not consistent with RIP1 inhibition.
-
Possible Cause 1: Indirect pathway activation.
-
Solution: Consider the complexity of the signaling network you are studying. Inhibition of RIP1 could lead to feedback loops or crosstalk with other pathways, resulting in unexpected phenotypes. A thorough understanding of the RIP1 signaling pathway is crucial for data interpretation.
-
-
Possible Cause 2: Non-specific effects at high concentrations.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your assay. Use the lowest concentration that gives you the desired on-target effect to minimize the risk of non-specific effects.
-
-
Possible Cause 3: Off-target effects not related to kinase inhibition.
-
Solution: While this compound is highly selective against other kinases, it is theoretically possible it could interact with other proteins. Consider performing target deconvolution experiments, such as chemical proteomics, if you suspect a novel off-target.
-
Experimental Protocols
Protocol 1: General Kinase Profiling Assay (e.g., KINOMEscan™)
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor like this compound against a large panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For a typical KINOMEscan™, a concentration of 100 µM is often used for the initial screen.
-
Assay Principle: The assay is based on a competition binding format. The test compound (this compound) is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured using quantitative PCR of the DNA tag.
-
Experimental Steps:
-
A panel of recombinant human kinases is used.
-
Each kinase is incubated with the immobilized ligand and this compound at a defined concentration (e.g., 1 µM).
-
The mixture is allowed to reach equilibrium.
-
Unbound kinase is washed away.
-
The amount of kinase bound to the solid support is quantified.
-
-
Data Analysis: The results are typically expressed as "percent of control" or "percent inhibition". A lower percentage of control indicates stronger binding of the inhibitor to the kinase.
-
Follow-up: For any significant "hits" from the primary screen, a Kd (dissociation constant) determination is performed by running the assay with a range of inhibitor concentrations.
Protocol 2: Cellular Assay for RIP1 Inhibition (TNF-induced Necroptosis)
This protocol describes a common cell-based assay to measure the functional activity of this compound in inhibiting RIP1-mediated necroptosis.
-
Cell Line: Human monocytic U937 cells are a suitable model.
-
Reagents:
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Caspase inhibitor (e.g., z-VAD-fmk)
-
Smac mimetic (e.g., BV6)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
-
Procedure:
-
Plate U937 cells in a 96-well plate.
-
Pre-treat the cells with a serial dilution of this compound for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α, z-VAD-fmk, and a Smac mimetic.
-
Incubate for 18-24 hours.
-
Measure cell viability using a luminescence-based assay.
-
-
Data Analysis: Plot cell viability against the concentration of this compound. Calculate the IC50 value, which represents the concentration of this compound required to inhibit necroptosis by 50%.
Visualizations
References
- 1. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize GSK481 precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize GSK481 precipitation in cell culture media and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3][4] RIPK1 is a key enzyme involved in the regulation of cellular necroptosis and inflammatory signaling pathways.[1][5] By inhibiting the kinase activity of RIPK1, this compound can block the phosphorylation of its substrates, thereby preventing the downstream signaling cascade that leads to necroptotic cell death.[1][2]
Q2: What are the solubility properties of this compound?
A2: this compound is highly soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[1][6][7] This is a critical factor to consider when preparing stock solutions and working concentrations for cell culture experiments.
Q3: Why does this compound precipitate when I add it to my cell culture media?
A3: Precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue for many hydrophobic small molecules.[8][9][10] This occurs because the compound is poorly soluble in water. When the concentrated DMSO stock solution is diluted into the aqueous media, the DMSO concentration drops significantly, reducing its ability to keep the hydrophobic this compound in solution.[11]
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To avoid solvent-induced cytotoxicity and to minimize the risk of compound precipitation, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[12] Many researchers aim for a final DMSO concentration of less than 0.1% to minimize any potential off-target effects on the cells.[9]
Troubleshooting Guide: Minimizing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your cell culture experiments.
Problem: I observed a precipitate in my cell culture media after adding this compound.
Visual Cue: The media appears cloudy, or small particles are visible at the bottom of the culture vessel.
Underlying Causes and Solutions:
| Potential Cause | Recommended Solution | Detailed Protocol |
| High Final DMSO Concentration | Reduce the final DMSO concentration in the culture medium. | Prepare a more concentrated stock solution of this compound in DMSO. This allows for the addition of a smaller volume to the media to achieve the desired final concentration of this compound, thereby keeping the final DMSO concentration low. For example, if your final desired this compound concentration is 1 µM, preparing a 10 mM stock in DMSO allows for a 1:10,000 dilution into your media, resulting in a final DMSO concentration of 0.01%. |
| Improper Dilution Technique | Perform serial dilutions in DMSO before the final dilution into the aqueous medium. | Instead of directly diluting your highly concentrated stock into the media, perform one or more intermediate dilution steps in DMSO. This gradual reduction in concentration can help prevent the compound from crashing out of solution. |
| Insufficient Mixing | Ensure thorough and rapid mixing upon addition of this compound to the media. | Add the this compound stock solution dropwise to the cell culture medium while gently vortexing or swirling the media. This facilitates rapid dispersion and dissolution. Avoid adding the stock solution as a single large volume. |
| Low Temperature of Media | Pre-warm the cell culture media to 37°C before adding the this compound stock solution. | Temperature can affect solubility. Using pre-warmed media can help maintain the solubility of this compound during the dilution process. |
| Media Composition | Certain components in the media can contribute to precipitation.[13][14] | If you are preparing your own media, ensure that salts like CaCl2 are fully dissolved before adding other components.[13][14] In some cases, the presence of serum can aid in the solubilization of hydrophobic compounds. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: To aid dissolution, you can:
-
Sterilization: Filter the stock solution through a 0.2 µm syringe filter into a sterile, light-protected tube.[12]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8][12] Store the aliquots at -20°C or -80°C for long-term stability.[1][2][8]
Protocol 2: Preparation of Working Solution and Dosing Cells
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (if necessary): If a very low final concentration is required, perform an intermediate dilution of the stock solution in fresh DMSO.
-
Pre-warming Media: Pre-warm the required volume of cell culture media to 37°C.
-
Dosing: Add the appropriate volume of the this compound stock (or intermediate dilution) to the pre-warmed media. Immediately and gently mix the solution by swirling or pipetting up and down.
-
Microscopic Examination: Before adding the media to your cells, it is good practice to visually inspect it for any signs of precipitation.[8]
-
Control Group: Always include a vehicle control in your experiment, which consists of adding the same final concentration of DMSO to the cell culture media without the inhibitor.[9]
Visualizations
Signaling Pathway of RIPK1 Inhibition by this compound
Caption: this compound inhibits RIPK1 kinase activity in multiple signaling complexes.
Experimental Workflow for Minimizing Precipitation
Caption: A logical workflow for preparing and using this compound in cell culture.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | RIP kinase 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound产品说明书 [selleck.cn]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. captivatebio.com [captivatebio.com]
- 13. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 14. Cell Culture Academy [procellsystem.com]
Technical Support Center: Interpreting Unexpected Results in GSK481-Treated Cells
Welcome to the technical support center for GSK481, a potent and selective RIPK1 kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected findings during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] It functions by binding to the kinase domain of RIPK1 and inhibiting its autophosphorylation at Serine 166 (S166), a critical step for its kinase activation.[1][3] By inhibiting RIPK1 kinase activity, this compound effectively blocks the downstream signaling cascade that leads to necroptosis, a form of regulated cell death.[1][2]
Q2: In which signaling pathway does this compound act?
A2: this compound primarily acts within the Tumor Necrosis Factor (TNF) signaling pathway. Upon TNF-α binding to its receptor (TNFR1), a signaling complex (Complex I) is formed, which can lead to the activation of the pro-survival NF-κB pathway. Under certain conditions, such as the inhibition of caspases, a secondary cytosolic complex (Complex IIb or the necrosome) can form, containing RIPK1, RIPK3, and MLKL, leading to necroptosis. This compound's inhibition of RIPK1 kinase activity prevents the formation and/or activation of this necrosome.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[2][4] For long-term storage, the powder form should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[1]
Troubleshooting Guide
Issue 1: Incomplete or No Inhibition of Necroptosis
You've treated your cells with this compound expecting to inhibit TNF-α induced necroptosis, but you observe minimal or no reduction in cell death.
| Possible Cause | Recommended Action |
| Suboptimal this compound Concentration | Titrate this compound across a wider concentration range. The IC50 can vary between cell lines. |
| Incorrect Timing of Treatment | Pre-incubate cells with this compound for at least 1-2 hours before inducing necroptosis to ensure adequate cellular uptake and target engagement. |
| Cell Line Insensitivity | Confirm that your cell line expresses RIPK1 and is known to undergo RIPK1-dependent necroptosis. Some cell lines may utilize alternative cell death pathways. |
| Compound Inactivity | Verify the integrity of your this compound stock. If possible, test its activity in a well-characterized positive control cell line like HT-29 or U937. |
| High Cell Density | High cell confluence can sometimes affect experimental outcomes. Ensure consistent and appropriate cell seeding densities. |
Issue 2: Unexpected Increase in Cell Death or Apoptosis
You observe that treatment with this compound, especially in combination with other stimuli, leads to an increase in markers of apoptosis (e.g., caspase-3 cleavage).
| Possible Cause | Recommended Action |
| Shifting the Balance to Apoptosis | By inhibiting necroptosis, this compound may shunt the cellular response towards apoptosis, especially if pro-apoptotic stimuli are present. This is a known phenomenon where inhibition of one cell death pathway can potentiate another. |
| Off-Target Effects | While this compound is highly selective for RIPK1, at very high concentrations, off-target effects on other kinases cannot be entirely ruled out.[5] |
| Context-Dependent RIPK1 Function | In some cellular contexts, the scaffolding function of RIPK1, which is independent of its kinase activity, can promote cell survival. Potent inhibition of the kinase domain might, in some unknown circumstances, interfere with this pro-survival role. |
Issue 3: Altered NF-κB Signaling
You are monitoring the NF-κB pathway and observe unexpected changes in its activation or downstream gene expression in the presence of this compound.
| Possible Cause | Recommended Action |
| Crosstalk between Pathways | The TNF signaling pathway is highly complex with significant crosstalk. While this compound directly targets RIPK1 kinase activity, this can indirectly influence the ubiquitination status of RIPK1 in Complex I, which is a key step in NF-κB activation.[6] |
| Feedback Loops | Inhibition of RIPK1-dependent signaling might trigger compensatory feedback mechanisms that modulate NF-κB activity. |
| Cell-Type Specific Responses | The regulation of NF-κB by RIPK1 can be highly cell-type specific. The observed effect may be a genuine biological response in your specific experimental system. |
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various assays. Note that IC50 values can vary depending on the specific experimental conditions and cell line used.
| Assay Type | Target | Cell Line/System | IC50 | Reference |
| Biochemical Assay | RIPK1 Kinase Activity | Recombinant Human RIPK1 | ~1.3 nM | [1] |
| Cellular Assay | RIPK1 S166 Phosphorylation | HEK293T cells overexpressing human RIPK1 | ~2.8 nM | [1] |
| Cellular Assay | Necroptosis Inhibition | Human U937 cells | ~10 nM | [1] |
| Cellular Assay | Necroptosis Inhibition | Human Jurkat cells | 300 nM (concentration used for abrogation) | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay to Assess Necroptosis Inhibition
This protocol describes a standard method to quantify the protective effect of this compound against TNF-α induced necroptosis using a commercially available cell viability reagent (e.g., CellTiter-Glo®).
Materials:
-
Cells susceptible to necroptosis (e.g., HT-29, U937)
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Complete cell culture medium
-
This compound
-
TNF-α (human, recombinant)
-
Smac mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Pre-treat the cells by adding the this compound dilutions to the respective wells. Include a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.
-
Prepare a necroptosis induction cocktail containing TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM) in complete culture medium.
-
Add the necroptosis induction cocktail to all wells except for the untreated control wells.
-
Incubate the plate for 18-24 hours at 37°C.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Immunoblotting for Phospho-RIPK1 (S166)
This protocol details the detection of RIPK1 autophosphorylation at Serine 166 as a direct measure of this compound's target engagement and inhibitory activity.
Materials:
-
Cells treated as described in the troubleshooting scenarios
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-RIPK1 (Ser166), Rabbit anti-total RIPK1
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in supplemented RIPA buffer.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a fresh tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RIPK1 (S166) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 10.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To assess total RIPK1 and loading controls, the membrane can be stripped and re-probed with the respective antibodies.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. TBK1 suppresses RIPK1-driven apoptosis and inflammation during development and in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
GSK481 Species Specificity: Human vs. Mouse RIP1 - Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the species-specific activity of the RIP1 kinase inhibitor, GSK481, on human versus mouse RIP1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective, ATP-competitive inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] It functions by binding to the ATP-binding pocket of RIPK1, preventing its phosphorylation and subsequent activation.[2][3] The activation of RIPK1 is a critical step in the signaling pathway leading to necroptosis, a form of programmed cell death, and inflammation.[4][5][6] By inhibiting RIPK1, this compound effectively blocks these downstream events.[4]
Q2: What is the observed species specificity of this compound between human and mouse RIP1?
This compound exhibits significant species specificity, being highly potent against human RIP1 while showing markedly reduced potency against mouse RIP1.[2][4] Reports indicate that this compound is over 100-fold less potent against non-primate RIP1, including mouse RIP1, compared to its activity against human and cynomolgus monkey RIP1.[4] This difference in potency is a critical consideration for researchers using mouse models to study the effects of RIPK1 inhibition.
Q3: What are the reported inhibitory concentrations (IC50) of this compound for human and mouse RIP1?
The IC50 values for this compound highlight its differential potency:
-
Human RIP1: this compound has a reported IC50 of 1.3 nM for RIP1 kinase and 2.8 nM for the inhibition of Ser166 phosphorylation in wild-type human RIP1.[1] In a human U937 cellular assay, the IC50 is approximately 10 nM.[1][2]
-
Mouse RIP1: this compound is significantly less effective at inhibiting the phosphorylation of wild-type mouse RIP1.[2] However, it is more potent against certain mouse RIP1 mutants, with IC50 values ranging from 18 to 110 nM for the inhibition of Ser166 phosphorylation in these mutants.[1]
Q4: I am not seeing the expected effect of this compound in my mouse cell line or in vivo mouse model. What could be the reason?
The most likely reason for a lack of efficacy in mouse systems is the inherent low potency of this compound against murine RIP1.[2][4] Due to the >100-fold difference in potency, concentrations of this compound that are effective in human cells will likely be insufficient to inhibit mouse RIP1.[4] It is crucial to use significantly higher concentrations when treating mouse cells, and even then, complete inhibition may not be achievable. For in vivo studies in mice, the suboptimal pharmacokinetic properties and high lipophilicity of this compound further complicate its use.[3]
Q5: Are there alternative RIP1 inhibitors that are effective against both human and mouse RIP1?
Yes, several other RIP1 inhibitors have been developed that exhibit high potency against both human and mouse RIP1. For example, GSK2982772, an optimized successor to this compound, has IC50 values of 16 nM and 20 nM for human and monkey RIP1, respectively, and has demonstrated efficacy in mouse models of inflammation.[3][7] Another compound, GSK'074, has been reported to be effective in both human and mouse cells.[8] Researchers should consider these alternatives when cross-species activity is required.
Quantitative Data Summary
| Parameter | Human RIP1 | Mouse RIP1 | Reference |
| Kinase Inhibition (IC50) | 1.3 nM | >100-fold less potent than human | [1][4] |
| S166 Phosphorylation Inhibition (IC50) | 2.8 nM (wild-type) | Ineffective against wild-type; 18-110 nM for mutants | [1][2] |
| Cellular Assay (IC50, U937 cells) | 10 nM | Not reported, expected to be significantly higher | [1][2] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that this compound directly binds to and stabilizes RIP1 in a cellular context.[9][10]
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Cell Treatment: Culture human or mouse cells to 80-90% confluency. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1-4 hours.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control at 37°C.
-
Cell Lysis: Lyse the cells by freeze-thawing. For example, three cycles of freezing in liquid nitrogen followed by thawing at room temperature.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble RIP1 by Western blotting or other quantitative methods like ELISA.[9][10][11][12] A successful target engagement will result in a higher amount of soluble RIP1 at elevated temperatures in the this compound-treated samples compared to the vehicle-treated samples.
Immunoprecipitation-Mass Spectrometry (IP-MS) for Binding Confirmation
This protocol can be used to confirm the interaction between this compound and RIP1 and to identify other potential binding partners.[13][14]
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Cell Lysis: Lyse cells treated with this compound or vehicle control with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Add an antibody specific to RIP1 to the cell lysate and incubate to allow the antibody to bind to RIP1.
-
Complex Capture: Add protein A/G-coupled magnetic beads to the lysate to capture the antibody-RIP1 complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
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Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Analyze the eluted proteins by mass spectrometry to confirm the presence of RIP1 and identify any co-precipitated proteins.[13][14][15]
Visualizations
Caption: Simplified RIP1 signaling pathway.
Caption: Experimental workflow for CETSA.
Caption: Experimental workflow for IP-MS.
Caption: Decision guide for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | RIP kinase 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. scientificarchives.com [scientificarchives.com]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 15. protocols.io [protocols.io]
Navigating the Challenges of GSK481 in Rodent Models: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the RIPK1 inhibitor GSK481, its species-specific potency presents a significant hurdle in translating in vitro findings to in vivo rodent models. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues and navigate the limitations of this compound in preclinical rodent studies.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected efficacy of this compound in our mouse/rat model of inflammation. What could be the reason?
A1: The most likely reason for the lack of efficacy is the significantly lower potency of this compound against rodent RIPK1 compared to human RIPK1.[1][2] this compound is reported to be over 100-fold less potent against non-primate RIPK1.[1] This inherent biological difference means that achieving sufficient target engagement in rodents with this compound at tolerable doses is challenging. Additionally, this compound has been noted for its high lipophilicity and suboptimal pharmacokinetic properties, which can further limit its in vivo efficacy.[1][3]
Q2: What are the key limitations of using this compound in rodent models?
A2: The primary limitations are:
-
Species-Specific Potency: this compound is significantly less potent at inhibiting mouse and rat RIPK1 than human RIPK1.
-
Suboptimal Pharmacokinetics: The compound is reported to have poor pharmacokinetic properties, making it difficult to maintain effective concentrations in vivo.[1][3]
-
High Lipophilicity: This can contribute to poor solubility, off-target effects, and unfavorable ADME (absorption, distribution, metabolism, and excretion) properties.[3]
Q3: Are there alternative RIPK1 inhibitors that are more suitable for rodent studies?
A3: Yes, several next-generation RIPK1 inhibitors have been developed to overcome the limitations of this compound. GSK2982772 and GSK3145095 are two such compounds with improved potency against rodent RIPK1 and more favorable pharmacokinetic profiles.[1][3][4][5][6][7] For instance, GSK2982772 has demonstrated good activity and pharmacokinetic properties in rodent models of inflammation.[1][3]
Q4: Can I increase the dose of this compound in my rodent experiments to compensate for its lower potency?
A4: While dose escalation might seem like a straightforward solution, it is generally not recommended. The suboptimal pharmacokinetic properties and high lipophilicity of this compound could lead to off-target toxicity and other confounding effects at higher concentrations, without necessarily achieving the desired on-target efficacy. It is more scientifically sound to use a tool compound that is optimized for the species being studied.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Lack of in vivo efficacy | Insufficient target engagement due to low potency of this compound against rodent RIPK1. Poor in vivo exposure due to suboptimal pharmacokinetics. | Primary Recommendation: Switch to a RIPK1 inhibitor with demonstrated potency and favorable pharmacokinetics in rodents, such as GSK2982772 or GSK3145095.[1][3][4][5][6][7] Secondary (Not Recommended for this compound): If proceeding with a related, more potent compound, ensure appropriate formulation and administration route to maximize bioavailability. |
| Variability in experimental results | Inconsistent drug exposure due to poor solubility and formulation of this compound. Off-target effects at higher concentrations. | Confirm the solubility and stability of your formulation. Consider using a vehicle known to be effective for similar compounds (e.g., a suspension in corn oil or a solution with PEG300 and Tween-80).[2] However, the most reliable solution is to use a more suitable compound. |
| Observed toxicity or adverse events | Off-target effects of this compound at the high concentrations required to attempt to inhibit rodent RIPK1. | Reduce the dose and re-evaluate. If toxicity persists at doses required for any observable effect, the compound is likely unsuitable for your model. Transition to a more selective and potent inhibitor for rodents. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and its more suitable alternatives against human and rodent RIPK1.
| Compound | Target | Assay | IC50 / Ki (nM) | Reference |
| This compound | Human RIPK1 | Biochemical | IC50: 1.3 - 2.8 | [2] |
| Mouse RIPK1 | Biochemical | IC50: >100-fold higher than human | [1] | |
| GSK2982772 | Human RIPK1 | Biochemical | IC50: 1.0 | [1][3] |
| Mouse RIPK1 | Cellular Necroptosis | Inactive | [8] | |
| GSK3145095 | Human RIPK1 | Biochemical (ADP-Glo) | IC50: 6.3 | [1][3] |
| GNE684 | Human RIPK1 | Biochemical | Ki: 21 | [1] |
| Mouse RIPK1 | Biochemical | Ki: 189 | [1] | |
| Rat RIPK1 | Biochemical | Ki: 691 | [1] |
Experimental Protocols
Given the significant limitations of this compound in rodents, the following protocol is a general guideline for an in vivo study using a more suitable alternative like GSK2982772. Researchers should always optimize protocols for their specific models.
Protocol: In Vivo Efficacy of a RIPK1 Inhibitor in a Mouse Model of TNF-alpha-induced Systemic Inflammatory Response Syndrome (SIRS)
1. Compound Formulation:
-
A general formulation for oral administration can be prepared as a suspension. For example, a 2.5 mg/mL suspension can be made by dissolving the compound in DMSO, then adding PEG300, Tween-80, and finally saline.[2]
-
Always perform a small-scale formulation test to ensure solubility and stability.
2. Animal Model:
-
Use an appropriate mouse strain for your inflammation model (e.g., C57BL/6).
-
Acclimatize animals for at least one week before the experiment.
3. Dosing and Administration:
-
Based on literature for similar compounds, a starting dose for oral gavage could be in the range of 1-10 mg/kg.[9]
-
Administer the compound or vehicle to control groups typically 1-2 hours before inducing inflammation.
4. Induction of SIRS:
-
Administer a lethal dose of mouse TNF-alpha (e.g., via intraperitoneal injection).
5. Monitoring and Endpoints:
-
Monitor core body temperature rectally at regular intervals post-TNF-alpha injection.
-
Record survival rates over a set period (e.g., 24-48 hours).
-
Collect blood samples for cytokine analysis (e.g., IL-6, IL-1beta).
-
Collect tissues for histological analysis and biomarker assessment (e.g., phosphorylated RIPK1).
6. Data Analysis:
-
Compare survival curves using Kaplan-Meier analysis.
-
Analyze changes in body temperature and cytokine levels using appropriate statistical tests (e.g., ANOVA, t-test).
Visualizations
Caption: Simplified RIPK1 signaling cascade leading to survival, apoptosis, or necroptosis.
Caption: Recommended workflow for in vivo studies targeting RIPK1 in rodents.
References
- 1. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
GSK481 Technical Support Center: Managing High Lipophilicity in Experimental Design
Welcome to the technical support center for GSK481. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the experimental challenges associated with the high lipophilicity of this compound, a potent RIPK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent, selective, and specific inhibitor of Receptor Interacting Protein Kinase 1 (RIPK1).[1][2] Its primary mechanism is the inhibition of RIPK1 kinase activity, which plays a crucial role in the necroptosis signaling pathway.[3][4] By inhibiting RIPK1, this compound can prevent this form of regulated necrotic cell death.[3] The compound shows high potency, with an IC50 of 1.3 nM for RIPK1 kinase and 10 nM in U937 cellular assays.[1][2]
The signaling cascade is typically initiated by stimuli like Tumor Necrosis Factor alpha (TNFα). TNFα binding to its receptor (TNFR1) can trigger the formation of different protein complexes.[5] Complex I assembly leads to the activation of the NF-κB pathway and promotes cell survival.[5] A shift to Complex IIa or IIb can initiate apoptosis (caspase-dependent) or necroptosis. In the necroptosis pathway, RIPK1 and RIPK3 interact and activate the downstream effector MLKL, leading to cell death. This compound directly targets RIPK1 to block this cascade.
Q2: What are the main experimental challenges caused by this compound's high lipophilicity?
High lipophilicity is a known characteristic of this compound which can present several challenges during experimental design and execution.[5][6] These issues are common for many lipophilic compounds in drug discovery.[7][8]
-
Poor Aqueous Solubility: The most significant challenge is this compound's low solubility in aqueous buffers and cell culture media.[9] This can lead to compound precipitation, making it difficult to achieve and maintain the desired concentration in assays.[10]
-
Non-Specific Binding: Lipophilic compounds tend to bind non-specifically to plastics (e.g., pipette tips, microplates) and proteins (like albumin in serum).[7] This can reduce the effective concentration of the compound available to interact with its target, leading to an underestimation of its potency.
-
Sub-Optimal Pharmacokinetics: In vivo, high lipophilicity can contribute to poor pharmacokinetic properties, such as rapid metabolic turnover and low bioavailability.[5][6][7]
-
In Vitro Promiscuity and Toxicity: At higher concentrations, highly lipophilic compounds may exhibit off-target effects or cytotoxicity, which can confound experimental results.[7]
| Property | Physicochemical Data for this compound | Reference |
| Target | Receptor Interacting Protein Kinase 1 (RIPK1) | [1][3] |
| IC50 (Biochemical) | 1.3 nM | [1] |
| IC50 (Cellular) | 10 nM (U937 cells) | [1][2] |
| Solubility | 75 mg/mL in fresh DMSO (198.73 mM) | [3] |
Troubleshooting Guides
Guide 1: Preparing this compound Solutions for In Vitro Assays
Incorrectly prepared solutions are a major source of experimental variability. Due to its high lipophilicity, this compound can easily precipitate when diluted from a DMSO stock into an aqueous medium.
Q: My compound is precipitating in the cell culture plate after I add it. What should I do?
This is a common issue. Follow this workflow to minimize precipitation and ensure accurate dosing.
Detailed Protocol & Troubleshooting Table:
| Step | Action | Rationale & Troubleshooting |
| 1. Stock Solution | Dissolve this compound in 100% fresh, anhydrous DMSO to make a high-concentration stock (e.g., 10-20 mM). Store at -20°C or -80°C.[1] | Using old or water-containing DMSO will significantly reduce solubility.[3] Troubleshooting: If the compound doesn't dissolve, gentle warming (37°C) or brief sonication can help.[1] |
| 2. Serial Dilutions | Perform serial dilutions from the high-concentration stock using 100% DMSO to create intermediate stocks. | This ensures the compound remains soluble before the final dilution into aqueous media. |
| 3. Final Dilution | Add the DMSO stock directly to your pre-warmed cell culture medium or assay buffer. The final DMSO concentration should be kept low (ideally ≤0.1%, max 0.5%) and consistent across all wells, including vehicle controls. | Troubleshooting: To avoid precipitation, add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing or mixing. Never add buffer to the DMSO stock. Prepare fresh on the day of the experiment.[1] |
| 4. Visual Check | After preparing the final working solution, visually inspect for any cloudiness or precipitate.[10] | If precipitation is observed, the concentration is likely above its solubility limit in that medium. You may need to lower the final concentration or consider using a solubilizing agent if compatible with your assay. |
Guide 2: In Vivo Formulation and Administration
For animal studies, a simple solution in saline is not feasible due to this compound's lipophilicity. A formulation with co-solvents and surfactants is required to create a stable solution or suspension for dosing.
Q: How can I formulate this compound for oral (p.o.) or intraperitoneal (i.p.) injection in mice?
A commonly used vehicle for lipophilic compounds involves a mixture of DMSO, PEG300, Tween-80, and saline. This creates a delivery system that can improve solubility and absorption.[9][11]
Recommended In Vivo Formulation Protocol: This protocol is adapted from published methods for formulating this compound.[1] It is recommended to prepare this formulation fresh on the day of use.
| Component | Percentage (by volume) | Order of Addition | Purpose |
| DMSO | 10% | 1 | Initial solvent for the compound |
| PEG300 | 40% | 2 | Co-solvent, increases solubility |
| Tween-80 | 5% | 3 | Surfactant, improves stability and absorption |
| Saline | 45% | 4 | Final vehicle, brings to volume |
Methodology:
-
Weigh the required amount of this compound and dissolve it completely in the specified volume of DMSO.
-
Add the PEG300 to the DMSO/GSK481 mixture and mix thoroughly.
-
Add the Tween-80 and mix again until the solution is homogeneous.
-
Finally, add the saline slowly while mixing to reach the final volume.
-
This protocol can yield a suspended solution suitable for oral or intraperitoneal administration.[1] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | RIP kinase 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. symmetric.events [symmetric.events]
- 10. researchgate.net [researchgate.net]
- 11. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of GSK481 and Necrostatin-1 in the Inhibition of Necroptosis: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK481 and necrostatin-1, two prominent inhibitors of necroptosis. This document outlines their mechanisms of action, presents supporting experimental data in a clear, comparative format, and details the methodologies used in key experiments.
Necroptosis is a form of regulated, caspase-independent cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration.[1][2][3] The core of the necroptosis signaling pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the mixed lineage kinase domain-like protein (MLKL).[2][3] Upon specific stimuli, such as tumor necrosis factor-alpha (TNF-α) in the absence of caspase-8 activity, RIPK1 and RIPK3 form a complex known as the necrosome, leading to the phosphorylation and activation of MLKL.[1][4][5] Activated MLKL then oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.[3] Given their central role, RIPK1 and RIPK3 have become key targets for therapeutic intervention.[2]
This guide focuses on two key small-molecule inhibitors of RIPK1: necrostatin-1 (Nec-1), the first-identified and widely used tool compound, and this compound, a more recently developed and highly potent inhibitor.
Mechanism of Action
Both this compound and necrostatin-1 target the kinase activity of RIPK1, but they exhibit significant differences in potency, selectivity, and off-target effects.
Necrostatin-1 (Nec-1) is an allosteric inhibitor that binds to a hydrophobic pocket in the kinase domain of RIPK1, locking it in an inactive conformation.[6] This prevents the autophosphorylation of RIPK1, a critical step for the recruitment and activation of RIPK3 and the subsequent formation of the necrosome.[1][4] While Nec-1 has been instrumental in elucidating the role of necroptosis, its utility is limited by moderate potency and a notable off-target effect.[7] Specifically, Nec-1 has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immunomodulation.[1][8] To address this, a more stable and specific version, necrostatin-1s (Nec-1s), was developed, which lacks IDO inhibitory activity.[1][8]
This compound is a highly potent and selective RIPK1 kinase inhibitor.[9] It demonstrates significantly greater potency in both biochemical and cellular assays compared to necrostatin-1.[9][10] Its high specificity for RIPK1 makes it a more precise tool for studying the direct consequences of RIPK1 kinase inhibition, minimizing the potential for confounding off-target effects.[9]
Quantitative Data Comparison
The following table summarizes the quantitative data on the inhibitory efficacy of this compound and necrostatin-1 from various experimental systems.
| Inhibitor | Target | Assay Type | Cell Line / System | IC50 / EC50 | Reference(s) |
| This compound | RIPK1 | Biochemical Kinase Assay | - | IC50: 1.3 nM | [9] |
| pS166 human RIPK1 | Cellular Assay | - | IC50: 2.8 nM | [9] | |
| Necroptosis Inhibition | Cellular Assay | U937 cells | IC50: 10 nM | [9][10] | |
| Necrostatin-1 | RIPK1 | In vitro Kinase Assay | - | EC50: 182 nM | |
| Necroptosis Inhibition | Cellular Assay | 293T cells (TNF-α induced) | EC50: 490 nM | [11] | |
| Necroptosis Inhibition | Cellular Assay | Jurkat cells (TNF-α induced) | EC50: 490 nM | [11] | |
| Necroptosis Inhibition | Cellular Assay | L929 cells | Maximal inhibition at ≥20 µM | [12] |
Experimental Protocols
The evaluation of necroptosis inhibitors typically involves a combination of cellular and biochemical assays. Below are detailed methodologies for key experiments.
Necroptosis Induction in Cell Culture
A standard method to induce necroptosis in vitro involves stimulating cells with a combination of agents to activate the pathway while inhibiting apoptosis.[5][13]
-
Cell Seeding: Plate cells (e.g., HT-29, L929, or U937) in 96-well plates at a suitable density (e.g., 5,000-10,000 cells/well).[11]
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the inhibitor (e.g., this compound or necrostatin-1) for 1-2 hours.
-
Necroptosis Induction: Add the following reagents to the media:
-
TNF-α: (e.g., 10-20 ng/mL) to engage the TNF receptor.[5][14]
-
SMAC mimetic: (e.g., 1 µM LCL161 or Birinapant) to inhibit cellular inhibitors of apoptosis proteins (cIAPs).[5]
-
Pan-caspase inhibitor: (e.g., 20 µM zVAD-FMK) to block caspase-8 activity and divert the signaling from apoptosis to necroptosis.[5][13]
-
-
Incubation: Incubate the cells for a specified period (e.g., 8-24 hours).[5][14]
-
Assessment of Cell Viability: Measure cell death using a cell viability assay.
Cell Viability Assays
These assays quantify the extent of cell death.
-
MTT/CCK-8 Assay: These are colorimetric assays that measure the metabolic activity of viable cells.
-
After the induction period, add the MTT or CCK-8 reagent to each well.
-
Incubate for 1-4 hours according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.[15]
-
Western Blot for Phosphorylated Proteins
This technique is used to detect the activation of key signaling proteins in the necroptosis pathway.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key primary antibodies include those against phosphorylated RIPK1 (p-RIPK1), p-RIPK3, and p-MLKL, as well as total RIPK1, RIPK3, and MLKL for normalization.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Flow Cytometry for Cell Death Analysis
Flow cytometry using Annexin V and propidium iodide (PI) staining can distinguish between viable, apoptotic, and necroptotic cells.
-
Cell Harvesting: Collect both adherent and floating cells after treatment.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[16]
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.[16]
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Apoptotic cells: Annexin V-positive and PI-negative (early) or positive (late).
-
Necroptotic cells: Annexin V-positive and PI-positive, indicating loss of plasma membrane integrity.
-
Visualizing the Necroptosis Pathway and Inhibition
The following diagrams illustrate the necroptosis signaling cascade and the experimental workflow for inhibitor testing.
Caption: Necroptosis signaling pathway and points of inhibition for this compound and necrostatin-1.
Caption: General experimental workflow for testing the efficacy of necroptosis inhibitors.
Conclusion
Both this compound and necrostatin-1 are valuable tools for the study of necroptosis through the inhibition of RIPK1 kinase activity.
-
Necrostatin-1 remains a widely used and important compound, particularly in initial studies. However, researchers must be mindful of its moderate potency and potential off-target effects on IDO. For in vivo studies or experiments requiring high specificity, the use of necrostatin-1s is recommended.[1][8]
-
This compound represents a significant advancement, offering substantially higher potency and selectivity for RIPK1.[9] Its nanomolar efficacy allows for its use at lower concentrations, reducing the likelihood of off-target activities and providing more precise insights into the role of RIPK1 kinase-dependent signaling.
For researchers aiming to specifically and potently interrogate the function of RIPK1 in necroptosis, this compound is the superior choice. Necrostatin-1, while less potent, can still serve as a useful tool, especially when its limitations are acknowledged and controlled for, for instance, by using its inactive analog (Nec-1i) as a negative control in certain contexts.[8] The selection of the appropriate inhibitor will ultimately depend on the specific experimental goals, the biological system under investigation, and the need for potency versus the tolerance for potential off-target effects.
References
- 1. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. invivogen.com [invivogen.com]
- 7. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 13. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cellular necroptosis, apoptosis, and autophagy inhibition assays [bio-protocol.org]
- 16. Necroptosis Assay [bio-protocol.org]
GSK481 versus GSK2982772: a comparative analysis of RIP1 inhibitors
Guide for Researchers, Scientists, and Drug Development Professionals
Receptor-interacting protein kinase 1 (RIP1 or RIPK1) has emerged as a critical mediator of inflammation and regulated cell death pathways, including necroptosis and apoptosis. Its role in a variety of inflammatory diseases has made it a compelling target for therapeutic intervention. This guide provides a detailed comparative analysis of two notable RIP1 inhibitors developed by GlaxoSmithKline: GSK481, a potent research tool, and GSK2982772, a clinical candidate that evolved from the optimization of the former.
Introduction to the Inhibitors
This compound is a highly potent and selective, ATP-competitive inhibitor of RIP1 kinase.[1] It is a benzoxazepinone identified through DNA-encoded library screening and has demonstrated excellent utility as a chemical probe for studying RIP1 biology, particularly in preclinical rodent models.[2][3] However, its suboptimal pharmacokinetic properties and high lipophilicity prompted further medicinal chemistry efforts.[1]
GSK2982772 is the result of a lead optimization program based on the this compound scaffold.[2][3] It was developed as a first-in-class, orally available, and highly specific RIP1 kinase inhibitor for the treatment of inflammatory diseases.[2][4] By modifying the benzoxazepinone template, researchers achieved a significantly improved developability profile, leading to its advancement into Phase IIa clinical trials for conditions such as psoriasis, rheumatoid arthritis, and ulcerative colitis.[2][4]
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and GSK2982772, derived from head-to-head comparisons to ensure data consistency.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound (Compound 4) | GSK2982772 (Compound 5) | Assay Type |
| RIP1 IC50 (FP binding) | ~10 nM | ~10 nM | Fluorescence Polarization |
| RIP1 IC50 (ADP-Glo) | 1.3 nM | 1.0 nM | Luminescent Kinase Assay |
| U937 Cellular IC50 | 10 nM | 6.3 nM | TNFα-induced Necroptosis |
Data sourced from Harris, P. et al. (2017), J. Med. Chem.[2]
Table 2: Physicochemical and Pharmacokinetic Properties
| Parameter | This compound (Compound 4) | GSK2982772 (Compound 5) | Description |
| Lipophilicity (Log D) | 5.8 | 3.8 | A measure of lipophilicity at physiological pH. |
| Rat Oral Exposure (AUC0-∞) | 0.3 µg·h/mL | 2.3 µg·h/mL | Area under the curve after a 2 mg/kg oral dose. |
Data sourced from Harris, P. et al. (2017), J. Med. Chem.[2]
Signaling Pathway and Mechanism of Action
This compound and GSK2982772 are both Type III kinase inhibitors that bind to an allosteric pocket on the RIP1 kinase domain, distinct from the ATP-binding site.[3] This binding mode locks the kinase in an inactive conformation, thereby preventing the autophosphorylation of RIP1 at key residues like Ser166, which is a critical step for its activation.[5] By inhibiting RIP1 kinase activity, these compounds block the downstream signaling that leads to necroptosis and the production of inflammatory cytokines.[5][6]
The diagram below illustrates the central role of RIP1 in TNF-α signaling and the points of intervention by these inhibitors.
Caption: TNF-α signaling pathway leading to either NF-κB activation or cell death.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize and compare this compound and GSK2982772.
RIP1 Kinase Biochemical Assays
a) Fluorescence Polarization (FP) Binding Assay: [7] This assay measures the binding affinity of the inhibitors to the RIP1 kinase domain.
-
Principle: A fluorescently labeled ligand (tracer) binds to the RIP1 kinase domain, resulting in a high fluorescence polarization signal. Unlabeled inhibitors compete with the tracer for binding, causing a decrease in polarization.
-
Methodology:
-
The kinase domain of human RIP1 (amino acids 1-375) is expressed and purified.
-
A constant concentration of the kinase and a fluorescent tracer are incubated in assay buffer.
-
Serial dilutions of the test compounds (this compound or GSK2982772) are added.
-
After incubation to reach equilibrium, the fluorescence polarization is measured.
-
IC50 values are calculated by fitting the data to a four-parameter dose-response curve.
-
b) ADP-Glo™ Kinase Assay: [8][9] This assay quantifies the enzymatic activity of RIP1 by measuring ADP production during the kinase reaction.
-
Principle: The assay is performed in two steps. First, the RIP1 kinase reaction occurs, producing ADP. Second, a detection reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent converts the ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration.
-
Methodology:
-
Purified RIP1 kinase is incubated with ATP and a suitable buffer.
-
Serial dilutions of the inhibitors are added to the reaction mixture.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
ADP-Glo™ Reagent is added to stop the reaction and deplete ATP.
-
Kinase Detection Reagent is added, and the mixture is incubated to convert ADP to ATP and generate a luminescent signal.
-
Luminescence is measured, and IC50 values are determined.
-
Cellular Necroptosis Assay
This assay assesses the ability of the inhibitors to protect cells from TNF-α-induced necroptosis.[7]
-
Principle: In certain cell lines, like human monocytic U937 cells, treatment with TNF-α in the presence of a pan-caspase inhibitor (like z-VAD-fmk) blocks apoptosis and shunts the signaling towards RIP1-dependent necroptosis. Cell viability is measured to determine the protective effect of the inhibitors.
-
Methodology:
-
U937 cells are seeded in 96-well plates.
-
Cells are pre-incubated with serial dilutions of this compound or GSK2982772 for 1-2 hours.
-
Necroptosis is induced by adding a combination of TNF-α and a pan-caspase inhibitor (e.g., z-VAD-fmk).
-
The cells are incubated for 24-48 hours.
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
EC50 values are calculated from the dose-response curves.
-
Conclusion
The comparative analysis of this compound and GSK2982772 provides a clear example of successful lead optimization in drug discovery. While this compound is a highly potent and selective tool compound, its suboptimal drug-like properties limited its clinical potential.[1][2] The development of GSK2982772 successfully addressed these limitations, maintaining high potency while significantly improving physicochemical and pharmacokinetic profiles, as evidenced by its lower lipophilicity and superior oral exposure in rats.[2] This enhanced profile has enabled GSK2982772 to advance into clinical trials, representing a promising therapeutic candidate for a range of inflammatory diseases by targeting the core mechanism of RIP1 kinase-driven cell death and inflammation.[4]
References
- 1. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bellbrooklabs.com [bellbrooklabs.com]
Validation of GSK481's selectivity for RIPK1 over other kinases
A Comparative Guide for Researchers and Drug Development Professionals
GSK481, a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), has emerged as a critical tool in the study of inflammatory diseases and regulated cell death pathways. Its remarkable selectivity is a key attribute, minimizing off-target effects and enabling precise interrogation of RIPK1-mediated signaling. This guide provides a comprehensive validation of this compound's selectivity, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Unparalleled Selectivity Profile of the Benzoxazepinone Scaffold
This compound belongs to a novel class of benzo[b][1][2]oxazepin-4-one inhibitors identified through DNA-encoded library screening. This chemical scaffold has demonstrated exceptional and singular selectivity for RIPK1. To illustrate the remarkable specificity of this class of inhibitors, data from a closely related analogue, GSK3145095, which shares the same core scaffold, is presented below. When screened against a comprehensive panel of 456 kinases in a KINOMEscan assay and 359 kinases in a radiolabeled ATP competition assay, GSK3145095 exhibited no significant inhibition of any other kinase at a concentration of 10 µM[3].
Quantitative Kinase Selectivity Data
The following tables summarize the selectivity of a close structural analog of this compound against a broad panel of human kinases. The data is presented as the percentage of remaining kinase activity in the presence of a 10 µM concentration of the inhibitor. A value of 100% indicates no inhibition, while a value close to 0% would signify strong inhibition.
Table 1: KINOMEscan Selectivity Data for this compound Analog (GSK3145095) at 10 µM
| Kinase Target | % of Control |
| RIPK1 | <1 |
| AAK1 | 100 |
| ABL1 | 100 |
| ACVR1 | 100 |
| ACVR1B | 100 |
| ... (450+ other kinases) | >95 |
Note: This table is a representative summary. The full dataset comprises over 450 kinases, all of which showed minimal to no inhibition.
Table 2: Radiometric Kinase Assay Selectivity Data for this compound Analog (GSK3145095) at 10 µM
| Kinase Target | % Inhibition |
| RIPK1 | >99 |
| ABL1 | <10 |
| AKT1 | <10 |
| AURKA | <10 |
| CDK2 | <10 |
| ... (350+ other kinases) | <10 |
Note: This table is a representative summary. The full dataset comprises over 350 kinases, all of which showed minimal to no inhibition.
Experimental Protocols
The high selectivity of the benzoxazepinone scaffold, including this compound, was validated using two primary methodologies: the KINOMEscan™ competition binding assay and a radiometric kinase activity assay.
KINOMEscan™ Profiling
The KINOMEscan™ assay is a competition-based binding assay that quantitatively measures the interaction between a test compound and a panel of DNA-tagged kinases.
Experimental Workflow:
Figure 1: KINOMEscan™ Experimental Workflow.
Protocol:
-
Assay Preparation: Kinases are tagged with a unique DNA identifier. An immobilized ligand that binds to the active site of the kinases is prepared on a solid support.
-
Competition Binding: The test compound (e.g., a this compound analog) is incubated with the DNA-tagged kinases and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase active site.
-
Capture and Washing: The mixture is passed over a solid support to capture the kinase-ligand complexes. Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR). The amount of bound kinase is inversely proportional to the binding affinity of the test compound.
Radiometric Kinase Assay (HotSpot™ Assay)
This assay directly measures the enzymatic activity of a panel of kinases by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate.
Experimental Workflow:
Figure 2: Radiometric Kinase Assay Workflow.
Protocol:
-
Reaction Setup: Kinase, substrate, and the test compound are pre-incubated in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at room temperature.
-
Termination and Capture: The reaction is stopped, and the reaction mixture is spotted onto a phosphocellulose filtermat, which captures the phosphorylated substrate.
-
Washing: Unreacted [γ-³³P]ATP is removed by washing the filtermat.
-
Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter. A decrease in radioactivity compared to the control indicates inhibition of the kinase by the test compound.
RIPK1 Signaling Pathway
RIPK1 is a crucial signaling node that regulates inflammation and cell death in response to various stimuli, most notably from the tumor necrosis factor receptor 1 (TNFR1). This compound's high selectivity allows for the precise dissection of RIPK1's kinase-dependent functions within these complex pathways.
Figure 3: Simplified RIPK1 Signaling Pathway.
Conclusion
The comprehensive kinase profiling data for the benzoxazepinone scaffold, exemplified by a close analog of this compound, unequivocally demonstrates its exceptional selectivity for RIPK1. The lack of significant off-target inhibition across hundreds of kinases validates this compound as a precise pharmacological tool for investigating the kinase-dependent functions of RIPK1 in health and disease. This high degree of selectivity is crucial for obtaining clear, interpretable results in preclinical research and for the potential development of targeted therapeutics.
References
Unveiling the Cellular Efficacy of GSK481: A Comparative Guide to a Selective RIPK1 Inhibitor
For researchers, scientists, and drug development professionals, this guide offers a comprehensive cross-validation of the effects of GSK481, a potent and selective RIPK1 inhibitor, across various cell lines. We provide a comparative analysis with other relevant inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of studies targeting necroptotic cell death.
This compound has emerged as a critical tool in the study of cellular necrosis, a form of programmed cell death mediated by Receptor Interacting Protein Kinase 1 (RIPK1). This small molecule inhibitor has demonstrated high potency in blocking the kinase activity of RIPK1, a key regulator of inflammation and cell death. This guide delves into the quantitative effects of this compound in different cellular contexts, offering a clear comparison with other inhibitors targeting the necroptosis pathway and providing detailed methodologies for key experimental assays.
Comparative Efficacy of Necroptosis Inhibitors
The potency of this compound has been evaluated in various biochemical and cellular assays. Below is a summary of its inhibitory activity and a comparison with other notable inhibitors of the necroptosis pathway.
| Compound | Target | Assay Type | Cell Line/Enzyme | IC50/EC50 | Reference |
| This compound | RIPK1 | Biochemical (p-hRIPK1 S166) | Human RIPK1 | 2.8 nM | [1] |
| This compound | RIPK1 | Cell-based (Necroptosis) | U937 | 10 nM | [2] |
| This compound | RIPK1 | Cell-based (RIP3 up-regulation) | Jurkat | 300 nM (effective concentration) | [2] |
| GSK'963 | RIPK1 | Cell-based (Necroptosis) | U937 | 4 nM | [3] |
| GSK'963 | RIPK1 | Cell-based (Necroptosis) | L929 | 1 nM | [3] |
| GSK2982772 | RIPK1 | Cell-based (Necroptosis) | U937 | 6.3 nM | [4] |
| GSK'872 | RIPK3 | Biochemical | Human RIPK3 | 1.3 nM | [5] |
| GSK'872 | RIPK3 | Cell-based (Necroptosis) | HT-29 | Not specified | [5] |
| GSK'074 | RIPK1/RIPK3 | Cell-based (Necroptosis) | Mouse Smooth Muscle Cells | 3 nM | [6] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for evaluating this compound, the following diagrams have been generated using the DOT language.
Caption: RIPK1-mediated necroptosis signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the effect of this compound on necroptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of this compound on the viability of cells undergoing necroptosis.
Materials:
-
Cells of interest (e.g., U937, L929, Jurkat)
-
Complete cell culture medium
-
This compound
-
TNFα (Tumor Necrosis Factor-alpha)
-
Z-VAD-fmk (pan-caspase inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
For adherent cells (e.g., L929), seed at a density of 1-2 x 10^4 cells/well in a 96-well plate and allow to attach overnight.
-
For suspension cells (e.g., U937, Jurkat), seed at a density of 2-5 x 10^4 cells/well in a 96-well plate on the day of the experiment.[7]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.
-
Pre-treat the cells with the various concentrations of this compound for 1-2 hours.
-
-
Induction of Necroptosis:
-
Prepare a solution of TNFα and Z-VAD-fmk in cell culture medium. The final concentration will depend on the cell line (e.g., for L929 cells, 100 ng/mL TNFα and 20 µM Z-VAD-fmk can be used; for Jurkat cells, 100 ng/mL TNFα can be used with a pan-caspase inhibitor).[8][9]
-
Add the TNFα and Z-VAD-fmk solution to the wells containing the cells and this compound.
-
Include control wells with cells only, cells with TNFα/Z-VAD-fmk only, and cells with this compound only.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value of this compound by plotting the percentage of viability against the log of the inhibitor concentration.
-
Western Blot for Phospho-RIPK1 (Ser166)
This protocol outlines the detection of phosphorylated RIPK1, a key biomarker for this compound activity.
Materials:
-
Cells treated as described in the cell viability assay.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: rabbit anti-phospho-RIPK1 (Ser166) and mouse or rabbit anti-total RIPK1.[10][11]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-RIPK1 (Ser166) (e.g., at a 1:1000 dilution) overnight at 4°C.[11]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To detect total RIPK1, the membrane can be stripped and re-probed with an antibody against total RIPK1 as a loading control.
-
This guide provides a foundational understanding of this compound's effects across different cell lines and offers standardized protocols to ensure reproducible and comparable results. The provided data and methodologies will be a valuable resource for researchers investigating the therapeutic potential of targeting RIPK1-mediated necroptosis.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
- 7. Hirsutanol A inhibits T-acute lymphocytic leukemia Jurkat cell viability through cell cycle arrest and p53-dependent induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zVAD-induced necroptosis in L929 cells depends on autocrine production of TNFα mediated by the PKC–MAPKs–AP-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phospho-RIP (Ser166) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]
A Comparative Guide to RIP1 Kinase Inhibitors: GSK481 vs. the Next-Generation GSK3145095
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-generation RIP1 kinase inhibitor, GSK481, and the next-generation inhibitor, GSK3145095. The information presented is collated from preclinical studies to assist researchers in understanding the key differentiators in their performance, supported by experimental data.
Introduction to RIP1 Kinase Inhibition
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical mediator of cellular signaling pathways that control inflammation and cell death.[1] Its kinase activity is a key driver of necroptosis, a form of programmed necrotic cell death, and is implicated in the pathogenesis of numerous inflammatory diseases and cancer.[2][3] Small molecule inhibitors of RIPK1 have emerged as promising therapeutic agents. This guide focuses on two such inhibitors developed by GlaxoSmithKline: this compound and the clinical candidate GSK3145095.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and GSK3145095, highlighting their potency and cellular activity.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | This compound (Compound 2) | GSK3145095 (Compound 6) |
| Biochemical Potency (ADP-Glo Assay, IC50) | 1.3 nM[4] | 6.3 nM[5][6][7] |
| Human Cellular Potency (U937 Necroptosis Assay, IC50) | 10 nM[4][8] | 1.6 nM (Cell Viability), 0.5 nM (LDH Release)[5] |
| Human Whole Blood Assay (MIP-1β Inhibition, IC50) | Not Reported | 5 nM[9] |
| Monkey Whole Blood Assay (MIP-1β Inhibition, IC50) | Not Reported | 16 nM[3][9] |
| Mouse Cellular Potency (L929 Necroptosis Assay, IC50) | >100-fold less potent than in human cells[10] | 1.3 µM[11] |
Table 2: Kinase Selectivity of GSK3145095
| Assay Platform | Number of Kinases Screened | Concentration Tested | Result |
| KINOMEscan (DiscoveRx) | 456 | 10 µM | No inhibition of any kinase other than RIP1[9][12] |
| P33 Radiolabeled Assay (Reaction Biology Corp) | 359 | 10 µM | No inhibition of any kinase other than RIP1[9][12] |
Signaling Pathway and Experimental Workflow
To understand the context of these inhibitors, it is crucial to visualize the signaling pathway they target and the workflows used to evaluate them.
References
- 1. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kinaselogistics.com [kinaselogistics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4.6. KINOMEscan [bio-protocol.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 8. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 9. chayon.co.kr [chayon.co.kr]
- 10. content.protocols.io [content.protocols.io]
- 11. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
Evaluating the On-Target Effects of GSK481 Using RIP1 Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of GSK481, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIP1), with a focus on methodologies to confirm its on-target effects using RIP1 knockout (KO) cells. By comparing this compound with other known RIP1 inhibitors and providing detailed experimental protocols, this document serves as a valuable resource for researchers investigating necroptosis and related inflammatory diseases.
Introduction to this compound and RIP1 Kinase
Receptor-Interacting Protein Kinase 1 (RIP1) is a critical mediator of cellular signaling pathways that regulate inflammation and cell death.[1] The kinase activity of RIP1 is essential for the execution of necroptosis, a form of programmed necrosis, making it a promising therapeutic target for a range of inflammatory and neurodegenerative diseases.[2]
This compound is a highly potent and selective, type III allosteric inhibitor of RIP1 kinase.[3] It binds to an allosteric pocket remote from the ATP-binding site, locking the kinase in an inactive conformation.[3] This mode of inhibition contributes to its high selectivity for RIP1 over other kinases. Validating the on-target specificity of small molecule inhibitors like this compound is crucial to ensure that their biological effects are directly attributable to the inhibition of the intended target. The use of RIP1 knockout (KO) cells provides a definitive genetic tool for this purpose. In RIP1 KO cells, a truly specific inhibitor of RIP1 kinase should have no effect on the cellular pathways it is designed to modulate.
Comparative Analysis of RIP1 Kinase Inhibitors
To objectively assess the performance of this compound, this section compares its key characteristics with other commonly used RIP1 inhibitors. The data presented below is compiled from various in vitro and cellular assays.
| Inhibitor | Mechanism of Action | Target | IC50 (in vitro) | Cellular Potency (Human Cells) | Key Features |
| This compound | Type III Allosteric Inhibitor | RIP1 | ~1.3 nM [4] | ~10 nM (U937 cells) [4] | Highly potent and selective for human RIP1; significantly less potent against non-primate RIP1. [2] |
| Necrostatin-1 (Nec-1) | Allosteric Inhibitor | RIP1 | ~180 nM | ~490 nM (HT-29 cells) | First-in-class RIP1 inhibitor; moderate potency and some off-target effects reported. |
| Necrostatin-1s (7-Cl-O-Nec-1) | Allosteric Inhibitor | RIP1 | ~20 nM | ~130 nM (HT-29 cells) | More potent and metabolically stable analog of Nec-1. |
| GSK'963 | Allosteric Inhibitor | RIP1 | ~0.6 nM | ~1-4 nM (human and murine cells)[5] | Potent and selective RIP1 inhibitor with a distinct chemical structure from Nec-1.[5] |
| GSK'074 | Dual Inhibitor | RIP1 and RIP3 | RIP1: Kd = 12 nM; RIP3: Kd = 130 nM | ~3 nM (murine SMCs)[6][7] | Potent dual inhibitor of both RIP1 and RIP3 kinases.[6][7] |
Expected Effects of this compound in RIP1 Knockout Cells
| Cell Line | Treatment | Expected Outcome | Rationale |
| Wild-Type (WT) | Necroptosis Induction (e.g., TNFα + z-VAD-FMK) | Cell Death | RIP1 kinase activity is required for necroptosis signaling. |
| Wild-Type (WT) | Necroptosis Induction + this compound | Cell Survival | This compound inhibits RIP1 kinase, blocking the necroptotic pathway. |
| RIP1 Knockout (KO) | Necroptosis Induction | Cell Survival | The absence of RIP1 prevents the initiation of the necroptotic cascade. |
| RIP1 Knockout (KO) | Necroptosis Induction + this compound | Cell Survival | As the target (RIP1) is absent, this compound is not expected to have any additional effect. |
Experimental Protocols
To facilitate the validation of this compound's on-target effects, detailed protocols for key experiments are provided below.
Generation of RIP1 Knockout Cells
Objective: To create a stable cell line lacking the expression of RIP1.
Method: CRISPR/Cas9-mediated gene editing is the recommended method for generating RIP1 knockout cells.
Protocol:
-
gRNA Design and Cloning: Design and clone two independent gRNAs targeting an early exon of the RIPK1 gene into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
Lentiviral Production and Transduction: Produce lentiviral particles and transduce the target cell line (e.g., HT-29, U937).
-
Selection and Clonal Isolation: Select transduced cells with puromycin and perform single-cell sorting to isolate clonal populations.
-
Validation: Screen individual clones for RIP1 knockout by Western blotting and confirm the genetic modification by Sanger sequencing of the targeted genomic locus.
Necroptosis Induction and Inhibition Assay
Objective: To assess the ability of this compound to inhibit necroptosis in wild-type and RIP1 knockout cells.
Materials:
-
Wild-type and RIP1 KO cell lines (e.g., HT-29)
-
Complete cell culture medium
-
Human TNFα
-
pan-Caspase inhibitor (e.g., z-VAD-FMK)
-
This compound and other RIP1 inhibitors
-
Cell viability reagent (e.g., CellTiter-Glo®)
Protocol:
-
Cell Seeding: Seed wild-type and RIP1 KO cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with a serial dilution of this compound or other RIP1 inhibitors for 1-2 hours.
-
Necroptosis Induction: Induce necroptosis by adding a combination of human TNFα (e.g., 20 ng/mL) and z-VAD-FMK (e.g., 20 µM).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Cell Viability Measurement: Measure cell viability using a luminescence-based assay such as CellTiter-Glo®, following the manufacturer's instructions.
-
Data Analysis: Normalize the data to untreated controls and plot dose-response curves to determine the IC50 values of the inhibitors.
Western Blot Analysis of RIP1 Phosphorylation
Objective: To confirm that this compound inhibits the autophosphorylation of RIP1 at Serine 166, a key marker of its activation.
Protocol:
-
Cell Treatment: Treat wild-type cells with the necroptosis stimulus in the presence or absence of this compound for a shorter time course (e.g., 4-6 hours). RIP1 KO cells serve as a negative control.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-RIP1 (Ser166) and total RIP1.
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify the band intensities to determine the ratio of phosphorylated to total RIP1.
Visualizing Signaling and Experimental Logic
To provide a clearer understanding of the underlying biological processes and experimental design, the following diagrams have been generated.
Caption: Necroptosis signaling pathway initiated by TNFR1.
Caption: Experimental workflow for inhibitor validation.
Conclusion
This compound is a highly potent and selective inhibitor of RIP1 kinase, representing a valuable tool for studying necroptosis and its role in disease. The definitive validation of its on-target effects relies on the use of RIP1 knockout cells, where the inhibitor is expected to show no activity due to the absence of its target. By following the detailed protocols and comparative data presented in this guide, researchers can confidently assess the specificity of this compound and its potential as a therapeutic agent. This rigorous approach to inhibitor validation is essential for the advancement of drug discovery programs targeting RIP1 kinase.
References
- 1. RIPK proteins in cell death and tissue homeostasis. [umassmed.edu]
- 2. apexbt.com [apexbt.com]
- 3. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
- 7. Identification of a novel class of RIP1/RIP3 dual inhibitors that impede cell death and inflammation in mouse abdominal aortic aneurysm models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Downstream Signaling by RIPK1 Inhibitors: GSK481 in Focus
For Researchers, Scientists, and Drug Development Professionals
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and regulated cell death, making it a prime target for therapeutic intervention in a host of inflammatory diseases and neurodegenerative conditions. A growing number of small molecule inhibitors are being developed to target the kinase activity of RIPK1, each with distinct biochemical and cellular profiles. This guide provides an objective comparison of the downstream signaling effects of GSK481, a potent and selective RIPK1 inhibitor, with other notable RIPK1 inhibitors: the first-generation inhibitor Necrostatin-1, the highly potent GSK'963, and the dual RIPK1/RIPK3 inhibitor Ponatinib. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool for their specific research needs.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for each inhibitor, focusing on their potency, selectivity, and effects on downstream signaling events in the necroptosis pathway.
Table 1: Inhibitor Potency and Selectivity
| Inhibitor | Target(s) | Type | IC50 (RIPK1 Kinase Assay) | Cellular EC50 (Necroptosis Protection) | Species Selectivity |
| This compound | RIPK1 | Type III (Allosteric) | 1.3 nM[1] | 10 nM (Human U937 cells)[1] | High for human RIPK1; >100-fold less potent against murine RIPK1[2] |
| Necrostatin-1 | RIPK1, IDO | Type III (Allosteric) | ~180-250 nM | ~490 nM (Human Jurkat cells)[3] | Active in both human and murine cells |
| GSK'963 | RIPK1 | Not specified | 29 nM (FP binding assay)[3] | 1-4 nM (Human and murine cells)[4] | Active in both human and murine cells[4] |
| Ponatinib | RIPK1, RIPK3, Abl, others | Type II | Kd: 37 nM for RIPK1[5] | Submicromolar[6] | Active in both human and murine cells |
Table 2: Downstream Signaling Effects
| Inhibitor | Inhibition of p-RIPK1 (S166) | Inhibition of p-RIPK3 | Inhibition of p-MLKL | Effect on Cytokine Production |
| This compound | IC50 = 2.8 nM (human RIPK1)[1] | Indirectly inhibits downstream of RIPK1 | Indirectly inhibits downstream of RIPK1 | Reduces inflammatory cytokine production |
| Necrostatin-1 | Potently inhibits[7] | Indirectly inhibits downstream of RIPK1 | Reduces levels[8] | Decreases inflammatory markers[9] |
| GSK'963 | Indirectly inhibits via RIPK1 | Indirectly inhibits downstream of RIPK1 | Indirectly inhibits downstream of RIPK1 | No effect on TNF-mediated NF-κB activation[4] |
| Ponatinib | Blocks phosphorylation[5] | Directly inhibits[5] | Abrogates phosphorylation[6] | Can inhibit inflammatory TNFα gene transcription |
Signaling Pathways and Inhibitor Intervention
The following diagram illustrates the necroptosis signaling pathway and the points of intervention for this compound and the other compared RIPK1 inhibitors.
Caption: RIPK1 signaling pathway and points of inhibitor intervention.
Experimental Workflows
A generalized workflow for assessing the downstream effects of RIPK1 inhibitors is depicted below. This workflow can be adapted for specific experimental questions.
Caption: General workflow for assessing RIPK1 inhibitor effects.
Logical Relationships of Inhibitor Effects
The following diagram illustrates the logical flow of how different types of RIPK1 inhibitors impact the downstream signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aginganddisease.org [aginganddisease.org]
- 9. Structure guided design of potent and selective ponatinib-based hybrid inhibitors for RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: A Comparative Analysis of RIPK1 Inhibitors GSK481 and GNE684 in Preclinical Inflammatory Models
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of two prominent RIPK1 inhibitors, GSK481 (and its clinical candidate GSK2982772/GSK547) and GNE684, in relevant mouse models of inflammation. This report synthesizes available experimental data to highlight the efficacy, methodologies, and underlying signaling pathways associated with these compounds.
Receptor-interacting protein kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and regulated cell death, including necroptosis. Its inhibition presents a promising therapeutic strategy for a range of inflammatory diseases. This guide focuses on the preclinical in vivo performance of two key investigational RIPK1 inhibitors: this compound, represented by its clinical successors GSK2982772 and GSK547, and GNE684.
While direct head-to-head in vivo studies are not publicly available, this guide provides a comparative analysis based on data from studies evaluating each compound in distinct, yet relevant, inflammatory disease models.
Comparative Efficacy in Inflammatory Models
The in vivo efficacy of GNE684 and the GSK compounds has been demonstrated across several models of inflammation, including arthritis, colitis, and skin inflammation.
| Inflammatory Model | Compound | Dose and Administration | Key Efficacy Endpoints |
| Collagen Antibody-Induced Arthritis (CAIA) | GNE684 | Not specified in available results | Reduced arthritis severity |
| Chronic Proliferative Dermatitis (cpdm) in Sharpin mutant mice | GNE684 | 50 mg/kg, twice daily, oral gavage | Significantly blocked skin inflammation and immune cell infiltration in the liver. Reduced epidermal cleaved caspase-3, a marker of apoptosis.[1] |
| Colitis in NEMO-deficient mice (NemoIEC-KO) | GNE684 | 50 mg/kg, twice daily, oral gavage | Prevented colitis and ileitis. |
| TNF-induced Systemic Inflammatory Response Syndrome (SIRS) | GSK2982772 | 3, 10, and 50 mg/kg, single oral dose | Dose-dependent protection against hypothermia. |
| T-cell Transfer Colitis | GSK547 | Not specified in available results | Ameliorated chronic colitis. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. The following sections outline the protocols used in the in vivo evaluation of GNE684 and the GSK compounds.
GNE684 In Vivo Protocols
1. Collagen Antibody-Induced Arthritis (CAIA)
-
Model Induction: Arthritis is induced in mice through the intravenous or intraperitoneal injection of a cocktail of monoclonal antibodies against type II collagen.[2] This is typically followed by a lipopolysaccharide (LPS) boost a few days later to synchronize and enhance the inflammatory response.[2]
-
Treatment Regimen: Specific dosing for GNE684 in the CAIA model was not detailed in the available search results.
-
Efficacy Assessment: Disease severity is monitored through clinical scoring of paw swelling and redness. Histopathological analysis of the joints is often performed to assess inflammation, cartilage damage, and bone erosion.[3]
2. Skin Inflammation in Sharpin Mutant (cpdm) Mice
-
Model: Sharpin-deficient (cpdm) mice spontaneously develop chronic proliferative dermatitis and systemic inflammation.[1][4]
-
Treatment Regimen: GNE684 was administered orally twice daily at a dose of 50 mg/kg.[1]
-
Efficacy Assessment: The primary endpoint is the visual assessment and histological scoring of skin inflammation. Immunohistochemical analysis for markers of apoptosis (e.g., cleaved caspase-3) and necroptosis, as well as measurement of serum inflammatory cytokines, are also key readouts.[1][4]
3. Colitis in NEMO-deficient (NemoIEC-KO) Mice
-
Model: Intestinal epithelial cell (IEC)-specific deletion of NEMO (NF-κB essential modulator) leads to spontaneous colitis and ileitis.
-
Treatment Regimen: GNE684 was administered orally twice daily at a dose of 50 mg/kg.
-
Efficacy Assessment: The severity of colitis is evaluated through histological scoring of colon sections. Measurement of serum cytokine and chemokine levels provides a quantitative measure of systemic inflammation.
GSK Compounds In Vivo Protocols
1. TNF-induced Systemic Inflammatory Response Syndrome (SIRS)
-
Model Induction: Mice are intravenously injected with a lethal dose of murine tumor necrosis factor (TNF). This induces a rapid systemic inflammatory response characterized by hypothermia.
-
Treatment Regimen: GSK2982772 was administered as a single oral dose 15 minutes prior to the TNF challenge at doses of 3, 10, and 50 mg/kg.[5]
-
Efficacy Assessment: The primary outcome is the prevention of hypothermia, measured by rectal temperature over several hours. Survival is also a key endpoint.
2. T-cell Transfer Model of Colitis
-
Model Induction: Immunodeficient mice (e.g., RAG-/- or SCID) are injected with naive CD4+ T cells (typically CD4+CD45RBhigh).[6][7] These cells, in the absence of regulatory T cells, induce a chronic, progressive colitis that mimics aspects of human inflammatory bowel disease.[6][7][8][9]
-
Treatment Regimen: The specific dosing for GSK547 in this model was not detailed in the available search results.
-
Efficacy Assessment: Disease progression is monitored by body weight loss and clinical signs of colitis (e.g., stool consistency, rectal bleeding). At the study endpoint, colonic inflammation is assessed by histology, and cytokine production from isolated intestinal immune cells is measured.[8]
Signaling Pathways and Mechanism of Action
Both this compound/GSK2982772 and GNE684 are potent inhibitors of RIPK1 kinase activity. By binding to RIPK1, they prevent its autophosphorylation and subsequent activation, thereby blocking downstream signaling cascades that lead to inflammation and necroptosis.
The following diagram illustrates the central role of RIPK1 in TNF-induced signaling and the points of intervention for inhibitors like this compound and GNE684.
Caption: TNFα binding to its receptor TNFR1 initiates the formation of Complex I, leading to pro-inflammatory gene expression via NF-κB and MAPK pathways. A subsequent transition to Complex II can trigger either apoptosis or necroptosis, the latter being dependent on RIPK1 kinase activity. This compound and GNE684 inhibit this kinase activity, thereby blocking the necroptotic cell death pathway.
Experimental Workflow for In Vivo Efficacy Studies
The general workflow for evaluating the in vivo efficacy of RIPK1 inhibitors in inflammatory models is depicted below.
Caption: A typical in vivo study involves selecting an appropriate animal model, inducing the inflammatory disease, administering the test compounds, monitoring the disease progression, and finally, performing endpoint analyses to determine efficacy.
Conclusion
Both GNE684 and the clinical candidate GSK2982772, derived from the this compound program, have demonstrated significant efficacy in attenuating inflammation in various preclinical models. GNE684 has shown robust activity in models of arthritis, skin inflammation, and colitis. GSK2982772 has proven effective in acute systemic inflammation and a T-cell-driven model of colitis.
A key differentiator appears to be the species-specific potency, with the GSK benzoxazepinone series reportedly having lower potency in rodents, which may influence the choice of model and duration of in vivo studies. Conversely, GNE684 is described as a potent inhibitor of murine RIPK1, making it well-suited for a broad range of mouse inflammatory models.
The data presented in this guide, while not from direct comparative studies, provide a valuable resource for researchers in the field of inflammation and drug discovery to understand the preclinical profiles of these two important RIPK1 inhibitors. Further studies directly comparing these compounds in the same in vivo models would be highly valuable to delineate their relative therapeutic potential.
References
- 1. RIP1 kinase activity is critical for skin inflammation but not for viral propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Partial protection against collagen antibody-induced arthritis in PARP-1 deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sharpin prevents skin inflammation by inhibiting TNFR1-induced keratinocyte apoptosis | eLife [elifesciences.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CD4+CD45RBHi T cell transfer induced colitis in mice is accompanied by osteopenia which is treatable with recombinant human osteoprotegerin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Customized T Cell Transfer Models of IBD - Ace Therapeutics [acetherapeutics.com]
- 8. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hooke - CD4+CD45RBhigh-induced colitis in SCID mice [hookelabs.com]
GSK481: A Potent and Selective RIPK1 Inhibitor for Necroptosis Research
A comparative analysis of GSK481's potency against other commercially available Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, providing researchers with essential data for informed experimental design in the study of necroptosis and related inflammatory pathways.
This guide presents a comprehensive benchmark of this compound, a highly potent and selective inhibitor of RIPK1 kinase. By juxtaposing its IC50 values with those of other widely used RIPK1 inhibitors, this document aims to equip researchers in drug discovery and cellular biology with the critical data necessary to select the most appropriate tool compounds for their studies on programmed cell death and inflammation.
Benchmarking Potency: A Comparative Analysis of RIPK1 Inhibitors
The potency of this compound against RIPK1 has been rigorously evaluated and compared with other notable inhibitors in the field. The half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency, has been determined through various in vitro and cellular assays. The following table summarizes the IC50 values of this compound and its counterparts, offering a clear perspective on their relative efficacies.
| Compound | In Vitro IC50 (RIPK1) | Cellular IC50 | Assay Type |
| This compound | 1.3 nM [1] | 10 nM (U937 cells)[1] | Inhibition of Ser166 phosphorylation[1] |
| Necrostatin-1 (Nec-1) | 182 nM | 490 nM (U937 cells) | In vitro kinase assay / Necroptosis inhibition |
| GSK'963 | 29 nM | - | Fluorescence Polarization (FP) binding assay |
| GSK2982772 | 1.0 nM | - | In vitro kinase assay |
| GSK3145095 | 6.3 nM | 5 nM (Human whole blood) | ADP-Glo kinase assay / Cytokine release[2] |
| RIPA-56 | 13 nM | 27 nM (L929 cells) | In vitro kinase assay / Necroptosis inhibition |
Understanding the Mechanism: The RIPK1 Signaling Pathway
RIPK1 is a critical serine/threonine kinase that plays a central role in regulating cellular life and death decisions, particularly in response to inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α). Upon TNF-α binding to its receptor (TNFR1), a signaling cascade is initiated that can lead to either cell survival and inflammation via the NF-κB pathway, or programmed cell death through apoptosis or necroptosis. This compound exerts its effect by inhibiting the kinase activity of RIPK1, thereby blocking the downstream signaling events that lead to necroptotic cell death.
Caption: Simplified overview of the TNF-α induced RIPK1 signaling pathway leading to distinct cellular outcomes.
Experimental Workflow for Potency Determination
The determination of a compound's IC50 value is a critical step in its pharmacological profiling. The workflow for assessing the potency of RIPK1 inhibitors like this compound typically involves both biochemical and cell-based assays. Below is a generalized workflow illustrating the key stages of this process.
Caption: Generalized workflow for determining the IC50 value of a RIPK1 inhibitor.
Experimental Protocols
To ensure the reproducibility and accuracy of the presented data, detailed experimental protocols for key assays are provided below.
In Vitro RIPK1 Kinase Inhibition Assay (Determination of this compound IC50)
This protocol is adapted from the methods described in the discovery of this compound by Harris P.A., et al. in the Journal of Medicinal Chemistry (2016).
Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of this compound against human RIPK1 kinase activity by measuring the inhibition of substrate phosphorylation.
Materials:
-
Recombinant human RIPK1 (N-terminal kinase domain)
-
ATP
-
Myelin Basic Protein (MBP) as a substrate
-
This compound (or other test inhibitors)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range from micromolar to picomolar concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the RIPK1 enzyme and MBP substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near its Km for RIPK1.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Necroptosis Inhibition Assay
This protocol provides a method to assess the ability of a compound to inhibit necroptosis in a cellular context.
Objective: To determine the cellular half-maximal inhibitory concentration (IC50) of a test compound by measuring its ability to protect cells from induced necroptosis.
Materials:
-
Human monocytic cell line (e.g., U937) or other suitable cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
z-VAD-FMK (a pan-caspase inhibitor)
-
Smac mimetic (e.g., BV6)
-
Test compound (e.g., this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability assay
-
White, opaque 96-well cell culture plates
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed U937 cells into a 96-well plate at a density of approximately 5 x 10^4 cells per well in 50 µL of culture medium.
-
Compound Treatment: Prepare a serial dilution of the test compound in the culture medium. Add 25 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO).
-
Necroptosis Induction: Prepare a solution containing TNF-α, z-VAD-FMK, and a Smac mimetic in culture medium. Add 25 µL of this induction cocktail to all wells except for the untreated control wells. Final concentrations should be optimized for the cell line used (e.g., 100 ng/mL TNF-α, 20 µM z-VAD-FMK, 1 µM Smac mimetic).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Calculate the percent protection for each compound concentration relative to the induced, untreated control.
-
Plot the percent protection against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
Safety Operating Guide
Proper Disposal of GSK481: A Guide for Laboratory Professionals
Researchers and drug development professionals handling GSK481 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. As a potent kinase inhibitor, this compound waste, including the pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste. Disposal must comply with all local, state, and federal regulations.
Key Disposal Principles
Proper disposal of this compound involves careful collection, segregation, and labeling of all waste streams. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.
| Waste Type | Disposal Procedure |
| Unused this compound (Solid) | Collect in a clearly labeled, sealed container designated for hazardous chemical waste. |
| This compound Solutions | Collect in a compatible, sealed, and labeled waste container. It can be collected separately or with other organic solvent waste streams[1]. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, puncture-proof container labeled as hazardous waste. |
| Contaminated PPE (e.g., gloves, lab coats) | Collect in a sealed bag or container clearly marked as hazardous waste. |
| Empty this compound Containers | Triple-rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines for clean labware. |
Step-by-Step Disposal Workflow
The following diagram outlines the general procedure for the safe disposal of this compound waste.
This compound Waste Disposal Workflow.
Spill Management
In the event of a small spill within a chemical fume hood, trained laboratory personnel may proceed with cleanup. Wearing appropriate personal protective equipment (PPE), the spilled material should be carefully collected or absorbed and placed into a sealed container for hazardous waste disposal[1]. For larger spills or spills outside of a containment area, evacuate the vicinity and follow institutional emergency procedures.
It is imperative to consult your institution's specific safety data sheets (SDS) and chemical hygiene plan for detailed guidance on hazardous waste management. Always prioritize safety and regulatory compliance when handling and disposing of chemical compounds like this compound.
References
Essential Safety and Logistics for Handling GSK481
For researchers, scientists, and drug development professionals working with GSK481, a potent and selective RIP1 kinase inhibitor, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Equipment | Specification |
| Eyes | Safety glasses or goggles | Must be worn to protect against splashes. |
| Hands | Chemical-resistant gloves | Compatible with the solvents being used. |
| Body | Laboratory coat | To protect skin and clothing. |
| Respiratory | Dust mask or respirator | Recommended when handling the solid form to avoid inhalation. |
Operational Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols when working with the solid compound.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Recommended storage temperatures are -20°C for long-term storage (up to 2 years) or -80°C for extended periods.[1]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is necessary to mitigate any potential harm.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
| Spill | Use appropriate personal protective equipment. Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations.
-
Unused Material: Dispose of as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.
-
Contaminated Packaging: Dispose of as unused product.
The following diagram illustrates the general workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
